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  • Product: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid
  • CAS: 933474-42-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutics and selective receptor antagonists. Notably, indole-2-carboxamide derivatives synthesized from this core have been identified as potent, low-nanomolar NR2B subunit-selective antagonists of the N-methyl-D-aspartate (NMDA) receptor [1].

For drug development professionals, understanding the physicochemical properties of this intermediate is critical. The interplay between its rigid indole core, the highly lipophilic benzyloxy substituent, and the ionizable carboxylic acid dictates its solubility, permeability, and downstream formulation strategies. This whitepaper provides a comprehensive analysis of its structural properties and details the self-validating experimental protocols required for its physicochemical profiling.

Structural and Physicochemical Profile

The physicochemical parameters of a molecule govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Below is a summary of the core quantitative data for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

ParameterValue / DescriptionImpact on Drug Design
Chemical Formula C₁₇H₁₅NO₃Standard small-molecule footprint.
Molecular Weight 281.31 g/mol Well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
CAS Number 933474-42-1Unique identifier for sourcing and regulatory documentation.
Predicted pKa (-COOH) ~3.8Highly ionized (>99%) at physiological pH (7.4), limiting passive diffusion but enabling salt-bridge formation at target sites.
Predicted LogP ~3.9 – 4.2High lipophilicity driven by the benzyloxy group; suggests high plasma protein binding (PPB).
Topological PSA (tPSA) 49.5 ŲIdeal for blood-brain barrier (BBB) penetration (typically <90 Ų is preferred for CNS targets).
H-Bond Donors (HBD) 1Minimal HBD count reduces desolvation energy during membrane transit.
H-Bond Acceptors (HBA) 3Sufficient for target anchoring without overly restricting permeability.
Rotatable Bonds 4Maintains a rigid core while allowing the benzyloxy group to adapt to hydrophobic pockets.

Structure-Property Relationships (SPR) & Mechanistic Role

The architectural design of this molecule is not arbitrary; each functional group serves a specific mechanistic purpose in medicinal chemistry.

  • 1-N-Methylation: Unsubstituted indoles possess a hydrogen bond donor (HBD) at the nitrogen atom. Methylation eliminates this HBD, which significantly lowers the desolvation penalty required for the molecule to partition into lipid bilayers, thereby enhancing passive permeability and BBB crossing.

  • 6-Benzyloxy Group: This bulky, highly lipophilic moiety is strategically positioned to occupy deep, hydrophobic accessory pockets in target receptors (such as the NR2B allosteric site). However, it introduces a liability: it drastically reduces aqueous solubility and increases the propensity for nonspecific hydrophobic interactions.

  • 2-Carboxylic Acid: With a pKa of approximately 3.8, this group is deprotonated at pH 7.4. It serves as an excellent synthetic handle for amide coupling (e.g., to piperidine derivatives) or acts directly as an anionic anchor to interact with basic residues (like Arginine or Lysine) in a receptor's binding site.

SPR Core 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid NMe 1-N-Methyl Core->NMe Eliminates HBD COOH 2-Carboxylic Acid Core->COOH Primary HBA/HBD OBn 6-Benzyloxy Core->OBn Lipophilic bulk Indole Indole Scaffold Core->Indole Rigid framework NMe_Effect Increases BBB Permeability Decreases Efflux NMe->NMe_Effect COOH_Effect Ionized at pH 7.4 Salt-bridge formation COOH->COOH_Effect OBn_Effect Occupies hydrophobic pockets Increases LogP OBn->OBn_Effect Indole_Effect Pi-Pi stacking interactions Indole->Indole_Effect

Diagram 1: Structure-Property Relationship (SPR) of the functionalized indole derivative.

Analytical and Experimental Methodologies

To accurately profile highly lipophilic, ionizable compounds, standard kinetic assays often fail. The protocols below are designed as self-validating systems to ensure data integrity.

Workflow cluster_0 Solubility Profiling cluster_1 Lipophilicity & Ionization Start Compound Stock (10 mM in DMSO) Kinetic Kinetic Solubility (Nephelometry, pH 7.4) Start->Kinetic Serial Dilution Thermo Thermodynamic Solubility (Shake-Flask, 24h equilibrium) Start->Thermo Solid Crash-out LogD LogD(7.4) Profiling (Octanol/Water LC-MS) Start->LogD Partitioning pKa pKa Determination (Potentiometric Titration) Start->pKa Aqueous Titration Data Data Processing & Profiling Report Kinetic->Data Turbidity limit Quant LC-UV/MS Quantification Thermo->Quant LogD->Quant pKa->Data pH/Volume Curve Quant->Data

Diagram 2: High-throughput physicochemical profiling workflow for preclinical candidates.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality & Rationale: Kinetic solubility assays (dropping DMSO stock into buffer) often overestimate solubility due to the formation of metastable, supersaturated solutions. For rigid, lipophilic molecules like 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, the classical saturation shake-flask method is mandatory to determine the true equilibrium state of the crystalline solid [2].

Step-by-Step Methodology:

  • Solid Dispensing: Weigh approximately 2–5 mg of the solid compound into a glass vial. Self-Validation: Ensure excess solid remains at the end of the assay to confirm saturation.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., Phosphate Buffered Saline, pH 7.4, and simulated gastric fluid, pH 1.2).

  • Equilibration: Cap the vials and agitate on an orbital shaker at 300 rpm at a constant temperature of 37.0 ± 0.5 °C for 24 hours. Causality: 24 hours is required to overcome the slow crystallization kinetics inherent to bulky benzyloxy-indole scaffolds.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a 5-point calibration curve prepared in a solubility-enhancing solvent (e.g., 50% Acetonitrile/Water). System Suitability: Include a blank injection and a known quality control (QC) standard (e.g., Diclofenac) to verify instrument response.

Protocol 2: LogD(7.4) Determination via Octanol-Water Partitioning

Causality & Rationale: While LogP measures the lipophilicity of the neutral species, this compound is predominantly ionized at physiological pH. Therefore, LogD(7.4) provides a more accurate representation of its in vivo partitioning behavior. Octanol is utilized because its amphiphilic nature closely mimics the lipid bilayer of cell membranes.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Partitioning: Dissolve the compound in the octanol phase (to avoid precipitation issues in the aqueous phase). Combine 500 µL of the spiked octanol with 500 µL of the aqueous buffer in a sealed vial.

  • Equilibration: Shake the mixture vigorously for 60 minutes at room temperature, followed by centrifugation to ensure complete phase separation.

  • Quantification: Sample both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS. LogD is calculated as Log10​([Drug]octanol​/[Drug]aqueous​) .

Protocol 3: pKa Determination via Potentiometric Titration

Causality & Rationale: The pKa dictates the charge state of the molecule across the gastrointestinal tract, directly impacting dissolution and absorption. Potentiometric titration is the gold standard for ionizable compounds, providing a direct measurement of the ionization midpoint [3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at 25 °C.

  • Sample Preparation: Dissolve the compound in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is too low, maintaining a constant ionic strength (0.15 M KCl).

  • Titration: Titrate the solution with standardized 0.1 M NaOH using an automated titrator. Causality: The titrator must be programmed to wait for signal drift to stabilize (<0.1 mV/s) before recording each point, ensuring thermodynamic equilibrium.

  • Data Analysis: Plot the pH against the volume of titrant added. The pKa is derived from the inflection point of the titration curve (extrapolated to 0% co-solvent using the Yasuda-Shedlovsky method if a co-solvent was used).

References

  • Borza, I., et al. (2007). Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry, 50(5), 901-914. Available at:[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available at:[Link]

Exploratory

Mechanism of Action: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Derivatives as Selective NR2B-NMDA Receptor Antagonists

Executive Summary The development of subtype-selective N-Methyl-D-aspartate (NMDA) receptor antagonists represents a critical frontier in neuropharmacology, aimed at treating neuropathic pain, ischemic stroke, and alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective N-Methyl-D-aspartate (NMDA) receptor antagonists represents a critical frontier in neuropharmacology, aimed at treating neuropathic pain, ischemic stroke, and alcohol dependence without the severe psychotomimetic side effects associated with non-selective channel blockers[1]. Among the most promising chemical classes are the indole-2-carboxamides[2].

This technical whitepaper details the mechanism of action, structural rationale, and experimental validation of compounds derived from the critical synthetic intermediate 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid [3]. By acting as a precursor, this molecule enables the synthesis of highly potent, non-competitive allosteric modulators that selectively target the NR2B subunit of the NMDA receptor[2][4].

Molecular Target & Structural Rationale

NMDA receptors are heterotetrameric ion channels typically composed of two obligatory NR1 subunits and two NR2 subunits (NR2A-NR2D)[5]. While NR2A is ubiquitously expressed in the adult brain, NR2B expression is highly localized to the forebrain and extrasynaptic sites, making it an ideal target for selectively dampening pathological excitotoxicity[5].

The active indole-2-carboxamides (synthesized from the 6-benzyloxy precursor) do not bind to the glutamate or glycine agonist sites. Instead, they bind to the Ifenprodil binding site located on the N-terminal domain (NTD) of the NR2B subunit[5][6].

The Role of the 6-Benzyloxy Precursor

In drug development, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid serves a highly specific causal role in the synthetic workflow[2][3]. The ultimate pharmacophore requires a free hydroxyl group at the 6-position of the indole ring to form critical hydrogen bonds within the NR2B NTD pocket[2][7]. However, a free hydroxyl group would interfere with the amide coupling process. The benzyloxy group acts as a robust protecting group, allowing the carboxylic acid to be cleanly coupled with amines (such as 4-benzylpiperidine) before being removed via catalytic hydrogenolysis to reveal the active drug[2].

Mechanism of Action: Allosteric Channel Closure

Upon binding to the cleft of the NR2B-NTD, indole-2-carboxamides induce a conformational shift that is transmitted through the extracellular ligand-binding domain (LBD) down to the transmembrane pore[5]. This allosteric modulation drastically reduces the channel's open probability, even in the presence of saturating concentrations of glutamate and glycine[5]. Because this antagonism is non-competitive, it is highly effective during states of pathological glutamate spillover (e.g., ischemia or alcohol withdrawal)[1][5].

MoA Glutamate Glutamate / Glycine (Agonists) NMDAR NR1/NR2B NMDA Receptor (Resting State) Glutamate->NMDAR Binds to LBD OpenChannel Open Channel Ca2+ Influx NMDAR->OpenChannel Activation ClosedChannel Conformational Shift Channel Closure OpenChannel->ClosedChannel Non-competitive antagonism Indole Indole-2-carboxamide Derivative (Active Antagonist) NTD NR2B N-Terminal Domain (Ifenprodil Binding Site) Indole->NTD High-affinity binding NTD->NMDAR Allosteric modulation NTD->ClosedChannel Inhibits opening

Diagram 1: Allosteric modulation of the NR1/NR2B NMDA receptor by indole-2-carboxamides.

Experimental Workflows & Protocols

To validate the efficacy and selectivity of derivatives synthesized from 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a self-validating three-step protocol is employed: Synthesis, Binding Affinity, and Functional Antagonism[2].

Workflow Synth 1. Synthesis (Coupling & Deprotection of 6-Benzyloxy precursor) Binding 2. Radioligand Assay ([3H]Ifenprodil displacement) Synth->Binding Validated Compounds Func 3. Functional Assay (Ca2+ Imaging via Fluo-4 AM) Synth->Func In vitro testing Selectivity 4. Subtype Selectivity (NR2A vs NR2B vs NR2C/D) Binding->Selectivity High Affinity Hits Func->Selectivity Functional Antagonists Data 5. SAR & Lead Optimization (IC50 determination) Selectivity->Data NR2B Selective Hits

Diagram 2: Experimental workflow for validating NR2B-selective NMDA antagonists.

Protocol 1: Synthesis of the Active Antagonist

Causality: The benzyl ether protects the 6-hydroxyl group from participating in unwanted esterification during amide coupling.

  • Amide Coupling: Dissolve 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) and 4-benzylpiperidine (1.1 eq) in anhydrous DMF. Add HBTU (1.2 eq) and triethylamine (TEA, 3.0 eq). Stir at room temperature for 12 hours[2].

  • Purification: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography to isolate the protected intermediate.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 4 hours to cleave the benzyl group, yielding the active 6-hydroxy-indole-2-carboxamide[2][4].

Protocol 2: Radioligand Binding Assay ([3H]Ifenprodil)

Causality: Displacement of tritiated ifenprodil proves that the synthesized compound binds specifically to the allosteric NTD site of the NR2B subunit, rather than acting as a pore blocker[5][6].

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing recombinant human NR1/NR2B receptors.

  • Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]Ifenprodil and varying concentrations of the test compound (0.1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 4°C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with cold buffer and measure retained radioactivity using a liquid scintillation counter to calculate the binding IC50​ [2][8].

Protocol 3: Functional Calcium Imaging (Fluo-4 AM)

Causality: High binding affinity does not guarantee channel closure. Using Fluo-4 AM (a calcium-sensitive fluorophore) in primary cortical neurons allows researchers to visually and quantitatively confirm that the compound prevents Ca2+ influx upon NMDA stimulation[2][4].

  • Cell Loading: Incubate primary rat cortical neurons (14 days in vitro) with 2 µM Fluo-4 AM for 30 minutes at 37°C. Wash twice with assay buffer.

  • Pre-incubation: Apply the test compound at varying concentrations for 10 minutes prior to stimulation.

  • Stimulation & Measurement: Inject 10 µM NMDA and 1 µM Glycine. Record peak fluorescence using a fluorometric imaging plate reader (FLIPR). Calculate the functional IC50​ based on the reduction of the fluorescent calcium spike[2].

Structure-Activity Relationship (SAR) Data

The removal of the benzyloxy protecting group to reveal the 6-hydroxyl group is critical for potency. The resulting lead compounds demonstrate low nanomolar affinity, significantly outperforming the prototypical standard, Ifenprodil[2][8].

Compound / DerivativeModificationBinding Affinity ( IC50​ , nM)Functional Inhibition ( IC50​ , nM)
Ifenprodil (Reference)Standard allosteric modulator~150~100
6-Benzyloxy Precursor Protected intermediate>10,000 (Inactive)>10,000 (Inactive)
Compound 6a (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone10 ± 215 ± 3
Benzimidazole Analog 5-substituted bioisostere~25~30
Kynurenic Acid Amide Ring-enlarged derivative~40~50

Table 1: SAR summary comparing the binding and functional potency of indole-2-carboxamides and related derivatives against NR1/NR2B receptors[2][8][9].

Therapeutic Implications

Because NR2B expression is highly restricted to the forebrain and is heavily implicated in chronic pain pathways and neuroadaptation, derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid hold immense therapeutic potential[5]. In vivo models have demonstrated that these compounds effectively attenuate formalin-induced hyperalgesia (neuropathic pain) without causing motor dysfunction[2][7]. Furthermore, they potently reduce withdrawal-evoked excitotoxicity in models of alcohol dependence, offering a neuroprotective profile superior to non-selective antagonists like MK-801[1][10].

References

  • Guidechem. "6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid".
  • ACS Publications. "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides". Journal of Medicinal Chemistry.
  • NIH. "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential". PMC.
  • BindingDB. "Ki Summary - Borza et al., 2007".
  • NIH. "Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence". PMC.
  • ACS Publications.

Sources

Foundational

In Vitro Biological Activity and Pharmacological Profiling of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Executive Summary In the landscape of neuropharmacology, the development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists is critical for treating neuropathic pain and neurodegenerative disorders wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists is critical for treating neuropathic pain and neurodegenerative disorders without triggering the severe psychotomimetic side effects associated with broad-spectrum channel blockers. 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) serves as a highly specialized chemical probe and synthetic precursor in this domain. While intrinsically devoid of high-affinity binding due to its structural modifications, it is an indispensable tool for mapping the pharmacophore requirements of the NR2B subunit's ifenprodil binding site. This whitepaper deconstructs the in vitro biological activity of this compound, analyzing its role in structure-activity relationship (SAR) studies and providing validated experimental protocols for its evaluation.

Molecular Architecture & Pharmacophore Analysis

As a Senior Application Scientist, it is crucial to understand that a molecule's lack of activity in a specific assay can be just as informative as high potency. The title compound is engineered with three distinct functional modifications that intentionally disrupt native binding, serving as a negative control and a baseline for SAR profiling 1[1]:

  • The 2-Carboxylic Acid: At physiological pH (7.4), the carboxylic acid is deprotonated. The resulting negative charge severely hinders passive membrane permeability and creates electrostatic repulsion within the hydrophobic pocket of the NR2B allosteric site. In active derivatives, this moiety is converted into a basic amide (e.g., 4-benzylpiperidine).

  • The 1-Methyl Group (N-Alkylation): The native indole nitrogen (N-H) acts as a critical hydrogen bond donor to the receptor backbone. Methylation at this position abolishes this H-bond, resulting in a dramatic loss of binding affinity.

  • The 6-Benzyloxy Group: The 6-hydroxyl (-OH) group is another essential hydrogen bond donor/acceptor. Masking it with a bulky, lipophilic benzyl ether prevents hydrogen bonding and introduces steric clashes within the binding pocket.

Target Engagement: The NR2B Subunit of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel requiring both glutamate and glycine for activation. The NR1/NR2B heteromeric subtype possesses a unique allosteric binding pocket—the ifenprodil site—located at the interface of the amino-terminal domains of the NR1 and NR2B subunits. Binding of indole-2-carboxamide derivatives to this site induces a conformational change that decreases the channel's open probability, effectively blocking intracellular calcium ( Ca2+ ) influx and halting downstream excitotoxic kinase cascades 2[2].

G Glutamate Glutamate & Glycine (Co-agonists) NMDA NMDA Receptor (NR1/NR2B Tetramer) Glutamate->NMDA Activation Ca2 Intracellular Ca2+ Influx NMDA->Ca2 Channel Opening IfenprodilSite Ifenprodil Binding Site (NR1/NR2B Interface) IfenprodilSite->NMDA Negative Allosteric Modulation Compound Indole-2-carboxamide Derivatives Compound->IfenprodilSite Allosteric Binding Downstream Excitotoxicity / Neuropathic Pain Signaling Ca2->Downstream Kinase Cascades

Fig 1: Negative allosteric modulation of NR2B-containing NMDA receptors by indole derivatives.

In Vitro Experimental Methodologies

To accurately profile 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid against its active counterparts, the following self-validating in vitro protocols must be employed.

Radioligand Binding Assay ( [3H] Ifenprodil)

This assay quantifies the compound's ability to displace a known radioligand from the NR2B allosteric site.

  • Step 1: Membrane Preparation: Isolate crude synaptosomal membranes from the cerebral cortex of male Wistar rats.

    • Causality & Validation: Native rat cortical membranes are utilized because they constitutively express high, physiologically relevant levels of functional NR1/NR2B heteromers, avoiding the artifactual stoichiometry sometimes seen in recombinant systems.

  • Step 2: Incubation: Incubate 50 µg of membrane protein with 5 nM [3H] ifenprodil and varying concentrations of the test compound (0.1 nM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 4°C.

    • Causality & Validation: The 4°C temperature prevents rapid ligand dissociation and minimizes thermal degradation of the receptor complex during the assay.

  • Step 3: Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality & Validation: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand.

  • System Validation: Define non-specific binding using 10 µM unlabeled ifenprodil. The assay is only considered valid if the Z'-factor is > 0.6.

Functional Intracellular Calcium Influx Assay (Fluo-4 AM)

This assay measures the functional consequence of receptor binding (or lack thereof).

  • Step 1: Cell Culture & Dye Loading: Seed primary rat cortical neurons in 96-well plates. On day 10 in vitro, load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality & Validation: Fluo-4 AM is selected for its high quantum yield upon Ca2+ binding. Pluronic F-127 acts as a dispersing agent to prevent dye compartmentalization, ensuring uniform cytosolic fluorescence.

  • Step 2: Compound Pre-incubation: Wash cells and pre-incubate with the test compound for 15 minutes.

    • Causality & Validation: This equilibration period allows the compound to fully occupy the allosteric site before the channel is challenged with an agonist.

  • Step 3: Agonist Challenge: Inject 10 µM NMDA and 10 µM glycine. Record peak fluorescence kinetics using a FLIPR (Fluorometric Imaging Plate Reader).

    • System Validation: Normalize data to baseline fluorescence ( F/F0​ ). Use CP-101,606 as a positive control antagonist.

Quantitative SAR Data & Comparative Analysis

The data below illustrates the profound impact of the structural modifications present in 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. By comparing it to the highly active lead compound 6a (from the seminal Borza et al. study), we observe the exact causal relationship between the molecular architecture and biological activity 1[1].

CompoundR1 (Indole N)R6 (Indole Core)C2-SubstitutionNR2B Binding IC₅₀ (nM)Ca²⁺ Influx IC₅₀ (nM)
6a (Active Lead) -H-OH4-benzylpiperidine amide8.015.0
Intermediate A -H-O-Benzyl4-benzylpiperidine amide> 400> 500
Intermediate B -CH₃-OH4-benzylpiperidine amide> 1,000> 1,000
Title Compound -CH₃-O-Benzyl-COOH (Acid)> 10,000 > 10,000

Table 1: Comparative in vitro activity demonstrating the necessity of the free indole N-H, the 6-hydroxyl group, and the basic amide for NR2B target engagement.

Conclusion & Translational Outlook

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is biologically inert at the NMDA receptor's NR2B subunit (>10,000 nM IC₅₀). However, from a drug development perspective, this "inactivity" is a precisely engineered feature. It validates the strict hydrogen-bonding requirements of the ifenprodil binding pocket. Researchers utilize this compound not as a therapeutic agent, but as a foundational building block to synthesize diverse libraries of indole-2-carboxamides, systematically deprotecting the 6-OH and modifying the N1 position to fine-tune pharmacokinetic properties and target selectivity.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Binding Database - BindingDB (GluN2B-selective N-methyl-D-aspartate receptor antagonists)

Sources

Exploratory

safety data sheet and handling hazards of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Safety, Handling, and Hazard Mitigation of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Executive Summary & Pharmacochemical Context In modern drug discovery, indole-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Handling, and Hazard Mitigation of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Executive Summary & Pharmacochemical Context

In modern drug discovery, indole-2-carboxylic acid derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is frequently utilized in the synthesis of heterotricyclic carboxamides, which are investigated as potent, subunit-selective N-Methyl-d-aspartate (NMDA) receptor antagonists[1].

While its utility in medicinal chemistry is well-documented, the physicochemical properties that make it an excellent biological modulator—namely its amphiphilic nature, combining a lipophilic benzyloxy ether with an ionizable carboxylic acid—also dictate its occupational hazard profile. This whitepaper provides a rigorous, mechanistic approach to the Safety Data Sheet (SDS) parameters, handling protocols, and spill mitigation strategies for this compound.

Physicochemical Profiling & Causative Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The presence of the carboxylic acid group ( −COOH ) provides mild acidity (typical pKa 3.8–4.5), which facilitates proton transfer reactions[2]. Simultaneously, the benzyloxy group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate lipid bilayers, including the stratum corneum of the skin.

Quantitative Physicochemical Data

Data synthesized from standardized chemical registries for CAS 933474-42-1 and structural analogs[3][4].

PropertyValue / DescriptionMechanistic Implication for Safety
Molecular Formula C17H15NO3High carbon-to-heteroatom ratio indicates poor aqueous solubility but high organic solvent solubility.
Molecular Weight 281.31 g/mol Small enough to pose an inhalation hazard if aerosolized as fine dust.
Physical State Solid (Powder)Prone to static charge accumulation and aerosolization during transfer.
Solubility Soluble in DMSO, DMF, MeOHSpills involving these solvents act as penetration enhancers through PPE.
Stability Light/Air SensitiveThe indole core is susceptible to photo-oxidation, requiring storage in dark, inert conditions.
GHS Hazard Identification & Mechanistic Toxicology

Based on the structural alerts of 1-methyl-1H-indole-2-carboxylic acid derivatives, this compound is classified under the following Globally Harmonized System (GHS) hazard categories[4][5]:

  • H315: Causes skin irritation.

    • Causality: The lipophilic benzyloxy moiety allows the molecule to partition into the skin's lipid matrix, where the acidic carboxylate locally lowers the pH, denaturing epidermal proteins and triggering an inflammatory cascade.

  • H319: Causes serious eye irritation.

    • Causality: The highly sensitive mucosal membranes of the eye are highly susceptible to proton-donating organic acids. Contact leads to rapid disruption of the tear film and corneal epithelial damage.

  • H335: May cause respiratory irritation.

    • Causality: Inhalation of micro-particulates leads to deposition in the upper respiratory tract. The moisture in the respiratory mucosa partially dissolves the compound, releasing protons and causing localized tissue irritation and bronchospasm.

Self-Validating Handling & Storage Protocols

Standard operating procedures (SOPs) often fail when they lack internal validation. The following protocols are designed as closed-loop systems, ensuring that safety is continuously verified.

Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. Reasoning: Face velocities of 0.5 m/s prevent the escape of aerosolized particulates.

  • Gloves: Use double-layered nitrile gloves (minimum thickness 0.11 mm). Reasoning: Nitrile offers excellent resistance to organic acids. If handling the compound in DMSO, upgrade to butyl rubber, as DMSO rapidly permeates standard nitrile, carrying the dissolved compound with it.

  • Respirator: If engineering controls fail, an N95 or P100 particulate respirator is mandatory to block particles 0.3 microns.

Storage Conditions

Store the compound in an amber glass vial, backfilled with Argon or Nitrogen, at 2–8°C. Validation Step: Inspect the powder visually before use. A shift from a white/off-white powder to a deep yellow/brown indicates photo-oxidative degradation of the indole core, which may alter its toxicity profile and ruin synthetic yields.

Step-by-Step Spill Mitigation & Decontamination Workflow

In the event of a localized powder spill, sweeping or wiping with dry towels will exacerbate the hazard by generating airborne dust. The following self-validating protocol must be executed.

Step 1: Containment and Wetting Do not use a dry brush. Gently mist the spill area with a 10% isopropanol/water solution. Causality: The low surface tension of isopropanol prevents the hydrophobic powder from repelling the liquid, effectively binding the dust to the surface and preventing aerosolization.

Step 2: Mechanical Collection Use a disposable, non-sparking anti-static scoop to collect the wetted slurry. Transfer the material into a designated hazardous waste container.

Step 3: Chemical Neutralization Apply a mild alkaline solution (e.g., 1% Sodium Bicarbonate, NaHCO3​ ) to the spill surface. Causality: The weak base neutralizes residual carboxylic acid without generating the dangerous exothermic heat that would occur if a strong base (like NaOH) were used.

Step 4: Validation (The Self-Validating Step) Swab the decontaminated area with a wetted pH indicator strip. Validation: A pH reading of 7.0–7.5 confirms the complete neutralization and removal of the acidic compound. If the pH is <6.0 , repeat Step 3.

Spill Response Logical Workflow

SpillResponse Start Spill Detected: 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid Assess Assess Spill Volume & Ventilation Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles, N95/P100 Respirator) Assess->PPE Contain Containment: Mist with 10% IPA to prevent aerosolization PPE->Contain Collect Mechanical Collection: Use non-sparking tools Contain->Collect Decon Decontamination: Wash surface with 1% NaHCO3 solution Collect->Decon Validate Validation: Swab & pH Test (Target pH 7.0-7.5) Decon->Validate Validate->Decon If pH < 6.0 Dispose Hazardous Waste Disposal Validate->Dispose

Workflow for the safe containment, neutralization, and validation of indole-carboxylic acid spills.

First Aid Measures: Mechanistic Interventions

If exposure occurs, immediate intervention must target the chemical mechanism of the irritant[6]:

  • Dermal Exposure: Wash immediately with copious amounts of water and a non-abrasive soap. Mechanism: Soap acts as a surfactant to emulsify the lipophilic benzyloxy group, pulling the compound out of the epidermal lipids.

  • Ocular Exposure: Flush with sterile saline or water for a minimum of 15 minutes. Mechanism: Continuous flushing relies on mechanical dilution to raise the localized pH back to physiological norms (pH 7.4), halting acid-catalyzed protein denaturation.

  • Inhalation: Move the subject to fresh air. If bronchospasm occurs, administer oxygen. Mechanism: Fresh air clears the concentration gradient of the irritant from the alveoli, allowing mucociliary clearance to expel trapped particulates.

References

  • Borza, I., et al. "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides." Journal of Medicinal Chemistry, ACS Publications, 2007.[Link]

Sources

Foundational

A Comprehensive Technical Guide to 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract This technical guide provides an in-depth exploration of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, chemical properties, and its role as a crucial building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the applications of this indole derivative.

Introduction: The Significance of the Indole Nucleus in Pharmacology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to mimic peptide structures allow it to interact with various biological targets, including enzymes and receptors.[1] Indole-2-carboxylic acid derivatives, in particular, have garnered considerable attention for their therapeutic potential in diverse areas such as neurodegenerative diseases, viral infections, and cancer.[2][3][4]

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a strategically functionalized derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The benzyloxy group at the 6-position offers a stable protecting group for the hydroxyl functionality, which can be readily removed in later synthetic steps to yield the corresponding 6-hydroxyindole derivative, a common metabolite in biological pathways.[5] The N-methylation provides a modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will illuminate the synthesis and potential applications of this important synthetic building block.

Physicochemical Properties and Structural Features

The structural characteristics of 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid are pivotal to its chemical reactivity and utility as a synthetic intermediate.

PropertyValue
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMF, DMSO, and alcohols
Key Functional Groups Carboxylic acid, N-methylindole, Benzyl ether

The presence of the carboxylic acid group makes it a versatile handle for various chemical transformations, most notably amide bond formation.[6] The indole nucleus itself is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylic acid at the 2-position can influence the regioselectivity of such reactions.

synthesis_workflow start 4-Benzyloxy-2-nitrotoluene step1 Condensation with N,N-dimethylformamide dimethyl acetal start->step1 intermediate1 (E)-1-(4-(Benzyloxy)-2-nitrophenyl)-N,N-dimethylmethanamine step1->intermediate1 step2 Reductive Cyclization intermediate1->step2 intermediate2 Methyl 6-(benzyloxy)-1H-indole-2-carboxylate step2->intermediate2 step3 N-Methylation intermediate2->step3 intermediate3 Methyl 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylate step3->intermediate3 step4 Hydrolysis intermediate3->step4 end 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid step4->end

Figure 2: Proposed synthetic workflow for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 6-(benzyloxy)-1H-indole-2-carboxylate

This initial step follows the principles of the Reissert indole synthesis.

  • Preparation of the Enamine Intermediate: 4-Benzyloxy-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal in a suitable solvent like DMF and heated to form the corresponding enamine. [7]2. Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with a palladium catalyst. This step simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring. The reaction with a source of the carboxylate, such as ethyl oxalate, followed by reduction is a common variant. [7]The resulting product is the corresponding indole-2-carboxylate ester.

Step 2: N-Methylation of the Indole Nitrogen

  • Deprotonation: The methyl 6-(benzyloxy)-1H-indole-2-carboxylate is dissolved in an aprotic polar solvent like DMF or THF. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added portion-wise at 0 °C to deprotonate the indole nitrogen.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

  • Saponification: The purified methyl ester from the previous step is dissolved in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction Monitoring: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the carboxylic acid. The progress of the reaction is monitored by TLC.

  • Acidification and Isolation: Upon completion, the reaction mixture is cooled to 0 °C and acidified with a dilute acid, such as 1N HCl, until the pH is acidic. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a versatile building block with significant potential in several areas of drug discovery.

applications core 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid app1 Synthesis of Excitatory Amino Acid Antagonists for CNS Disorders core->app1 app2 Development of HIV-1 Integrase Strand Transfer Inhibitors core->app2 app3 Precursor to 6-Hydroxyindole Derivatives for Metabolic Studies core->app3 app4 Scaffold for Combinatorial Libraries via Amide Coupling core->app4 app5 Exploration of Antioxidant and Anticancer Activities core->app5

Figure 3: Potential applications of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in drug discovery.

Intermediate for Excitatory Amino Acid Antagonists

Derivatives of indole-2-carboxylic acid have been identified as potent and specific antagonists of excitatory amino acids. [2]These compounds have therapeutic potential in the treatment of central nervous system (CNS) disorders that arise from neurotoxic damage or neurodegenerative diseases. [2]6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid can serve as a key starting material for the synthesis of novel analogs with improved potency and selectivity for specific glutamate receptor subtypes.

Scaffold for HIV-1 Integrase Inhibitors

Recent research has highlighted indole-2-carboxylic acid as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). [3][4]The carboxylic acid moiety is crucial for chelating with the magnesium ions in the active site of the integrase enzyme. [3]By using 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, medicinal chemists can synthesize a variety of derivatives with different substituents at the 6-position (after debenzylation) and explore structure-activity relationships to optimize the antiviral potency.

Precursor to Bioactive 6-Hydroxyindole Derivatives

The benzyloxy group serves as a convenient protecting group for the 6-hydroxyl functionality. This allows for chemical modifications at other positions of the indole ring without affecting the hydroxyl group. Subsequent debenzylation, typically through catalytic hydrogenation, unmasks the hydroxyl group. 6-Hydroxyindole derivatives are of interest as they can be metabolites of various indole-containing compounds and may possess their own unique biological activities. [5]

Building Block for Combinatorial Chemistry

The carboxylic acid functionality makes 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid an ideal building block for the construction of chemical libraries through amide coupling reactions. [6]By reacting it with a diverse range of amines, a large number of novel indole-2-carboxamides can be rapidly synthesized and screened for various biological activities, including antioxidant and antimicrobial properties. [8]

General Protocol for Amide Coupling
  • Activation of the Carboxylic Acid: Dissolve 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for a short period to form the activated ester.

  • Amine Addition: Add the desired amine to the reaction mixture, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its well-defined structure and functional groups provide a robust platform for the synthesis of a wide range of biologically active molecules. From potent CNS agents to novel antiviral compounds, the applications of this indole derivative are extensive and continue to be an active area of research. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, aiming to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.

References

  • Indole-2-carboxylic acid derivatives. Google Patents.
  • Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC.
  • Patents & Products - Garg Lab - UCLA.
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
  • Methyl 6-(benzyloxy)-1H-indole-2-carboxylate - Sigma-Aldrich.
  • Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC.
  • 4-benzyloxyindole - Organic Syntheses Procedure. URL: [Link]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed. URL: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. URL: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. URL: [Link]

  • Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of a-alkoxyphenylpropionic - Semantic Scholar. URL: [Link]

  • Indazole derivatives - Google Patents.
  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. URL: [Link]

  • Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and their use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (Apo B) secretion - Patent US-5919795-A - PubChem. URL: [Link]

  • Synthetic approach toward the indole alkaloid TMC-205, 6,7-secoagroclavine, aurantioclavine, clavicipitic acid, and caulindoles A–D - Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • 6-Hydroxy-5-Methoxyindole-2-Carboxylic Acid in normal human urine. URL: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. URL: [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives Produced through Bioconversion and Semi-Synthesis - Hilaris Publisher. URL: [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry. URL: [Link]

  • Biomarker-Based Pharmacological Characterization of ENX-102, a Novel α2/3/5 Subtype-Selective GABAA Receptor Positive Allo-Steric Modulator: Translational Insights from Rodent and Human Studies - MDPI. URL: [Link]

  • Patents - CSIR - National Chemical Laboratory. URL: [Link]

  • Organic Electronics - Semantic Scholar. URL: [Link]

  • Carboxylic acid compounds useful for inhibiting microsomal prostaglandin E2 synthase-1 - Google Patents.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. URL: [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid | Request PDF - ResearchGate. URL: [Link]

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Exploratory

structural analogs and derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Structural Analogs and Derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide to Scaffold Optimization and SAR Executive Summary The indole core is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Analogs and Derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid: A Technical Guide to Scaffold Optimization and SAR

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of therapeutics targeting central nervous system (CNS) disorders, inflammatory diseases, and oncology. Specifically, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS 933474-42-1) serves as a highly functionalized, advanced building block. This whitepaper deconstructs the chemical anatomy of this scaffold, details self-validating synthetic protocols for its derivatization, and maps the Structure-Activity Relationship (SAR) landscapes of its analogs across multiple pharmacological targets.

Chemical Anatomy & Scaffold Rationale

The strategic placement of functional groups on the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid scaffold dictates its pharmacokinetic and pharmacodynamic profile:

  • N1-Methylation: Alkylation at the N1 position significantly enhances the lipophilicity of the molecule while eliminating the hydrogen-bond donor capability of the indole NH. This modification is often employed to prevent off-target kinase binding (which frequently relies on hinge-region H-bonding) and to modulate blood-brain barrier (BBB) permeability.

  • C2-Carboxylic Acid: This moiety serves as the primary synthetic anchor. It is readily converted into amides (carboxamides), esters, or hydrazides. The C2-carboxamide derivatives, in particular, are critical for binding to specific receptor pockets, such as the NR2B subunit of the NMDA receptor and various inflammatory cytokine regulators .

  • C6-Benzyloxy Group: The benzyloxy ether introduces significant steric bulk and a highly lipophilic aromatic ring capable of π−π stacking interactions. In SAR studies, large lipophilic residues at the 6-position are well-tolerated in specific orphan G-protein coupled receptors (e.g., GPR17) . Furthermore, the benzyloxy group acts as a robust protecting group that can be catalytically hydrogenolyzed to yield a 6-hydroxy derivative, a potent pharmacophore for NMDA receptor antagonism .

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of indole-2-carboxylic acid derivatives frequently relies on the Fischer Indole synthesis or the Japp-Klingemann condensation, followed by targeted functionalization . Below is a field-proven, self-validating protocol for the N-alkylation and saponification of the C2-ester to yield the target carboxylic acid.

Synthesis A Phenylhydrazine Derivative (6-Benzyloxy substituted) C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Pyruvic Acid / Ketone B->C D 6-Benzyloxy-1H-indole-2-carboxylate C->D E N-Alkylation (MeI, Base) D->E F 6-Benzyloxy-1-methyl-1H-indole-2-carboxylate E->F G Saponification (LiOH/THF) F->G H 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid G->H

Synthetic workflow for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid via Fischer Indole.

Phase 1: N-Alkylation of the Indole Core
  • Procedure: Dissolve 6-benzyloxy-1H-indole-2-carboxylate in anhydrous DMF at 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes to ensure complete deprotonation, then add methyl iodide (MeI) dropwise.

  • Causality: The pKa of the indole NH is approximately 16. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, driving the equilibrium entirely to the indolide anion. DMF stabilizes this highly polar transition state. MeI is a highly reactive electrophile, ensuring rapid SN​2 alkylation at the N1 position.

  • System Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is deemed complete when the polar starting material spot disappears, replaced by a higher Rf​ spot (due to the loss of the H-bond donating NH). LC-MS must confirm a mass shift of +14 Da ( [M+H]+ ).

Phase 2: Saponification of the C2-Ester
  • Procedure: Dissolve the resulting 6-benzyloxy-1-methyl-1H-indole-2-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O) and stir at ambient temperature for 4 hours. Acidify the mixture with 1N HCl to pH 2-3.

  • Causality: LiOH provides a mild, controlled source of hydroxide nucleophiles. Unlike strong Lewis acids (e.g., BBr₃) or harsh acidic hydrolysis which can cleave ethers, LiOH selectively hydrolyzes the ester without risking the deprotection of the 6-benzyloxy group. The mixed solvent system ensures both the lipophilic ester and the hydrophilic base remain in a homogeneous solution.

  • System Validation: Upon acidification, the free carboxylic acid precipitates out of solution, acting as a self-purifying step. ¹H-NMR (DMSO-d₆) validation requires the disappearance of the ester alkyl protons and the emergence of a broad singlet at ~12.5 ppm, corresponding to the newly formed carboxylic acid proton.

Structure-Activity Relationship (SAR) Landscapes

Derivatives of the indole-2-carboxylic acid scaffold exhibit potent biological activities across diverse therapeutic areas. The table below summarizes key quantitative SAR data derived from structural modifications.

Derivative ScaffoldKey ModificationsPrimary TargetPharmacological EffectReference
Indole-2-carboxamide 6-OH, N1-H, 2-(4-benzylpiperidine)NMDA (NR2B Subunit)Potent Antagonism (Low nM)
3-(2-Carboxyethyl)-indole-2-carboxylic acid 6-Phenoxy, N1-HGPR17 ReceptorAgonism (EC₅₀ = 270 nM)
3-(2-Carboxyethyl)-indole-2-carboxylic acid 4-Fluoro, 6-Bromo, N1-HGPR17 ReceptorAgonism (EC₅₀ = 27.9 nM)
Indole-2-carboxylic acid benzylidene-hydrazide 5-Methyl, 3-Phenyl, N1-HCaspase PathwayApoptosis Induction (EC₅₀ = 0.1 µM)
5-Nitro-indole-2-carboxamide N1-Alkyl substitutionsTNF-α / IL-6Anti-inflammatory (Variable)
NMDA Receptor Antagonism

The intermediate 6-benzyloxy-1-methyl-1H-indole-2-carboxylic acid is frequently utilized in the synthesis of selective NR1/NR2B N-Methyl-d-aspartate (NMDA) receptor antagonists . Conversion of the C2-carboxylic acid to a carboxamide (e.g., coupling with 4-benzylpiperidine) followed by catalytic hydrogenolysis of the 6-benzyloxy group yields a 6-hydroxy derivative. The free C6-OH acts as a critical hydrogen-bond donor within the NR2B binding pocket, resulting in low nanomolar affinity and preventing glutamate-induced excitotoxicity.

GPR17 Agonism for Demyelinating Diseases

GPR17 is an orphan G-protein coupled receptor implicated in oligodendrocyte differentiation and myelin repair. SAR studies reveal that 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid derivatives containing large, lipophilic substitutions at the 6-position (such as phenoxy or hexyloxy groups) exhibit potent GPR17 agonism . Interestingly, substitution at the N1 position is generally detrimental to GPR17 activation, making N1-methylated analogs valuable as negative controls in assay development.

Anti-inflammatory and Apoptotic Pathways

Indole-2-carboxamides have been extensively reviewed for their ability to inhibit enzymes and modulate inflammatory pathways [[1]]([Link]). Specific N1-alkylated 5-nitro-indole-2-carboxamides effectively inhibit lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in macrophages . Conversely, converting the C2-carboxylic acid into a benzylidene-hydrazide yields compounds capable of arresting cancer cells in the G2/M phase and inducing caspase-mediated apoptosis with EC₅₀ values as low as 0.1 µM .

Pharmacological Pathway Modulation

Pathway cluster_0 Neuroprotection (GPR17) cluster_1 Analgesia / CNS (NMDA) Compound Indole-2-carboxylic Acid Derivatives GPR17 GPR17 Receptor Agonism Compound->GPR17 6-Alkoxy/Phenoxy NMDA NR2B NMDA Antagonism Compound->NMDA 2-Carboxamides cAMP Inhibition of cAMP GPR17->cAMP Oligo Oligodendrocyte Differentiation cAMP->Oligo Myelin Myelination & Repair Oligo->Myelin Ca2 Reduced Ca2+ Influx NMDA->Ca2 Excitotoxicity Prevention of Excitotoxicity Ca2->Excitotoxicity

Dual pharmacological pathways modulated by indole-2-carboxylic acid derivatives.

Conclusion & Future Perspectives

The 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid scaffold is a master key in modern drug discovery. By understanding the causality behind N1-alkylation (lipophilicity/selectivity), C2-functionalization (target anchoring), and C6-substitution (pocket filling/H-bonding), researchers can rationally design highly specific therapeutics. Future optimization should focus on leveraging the C2-carboxylic acid for the synthesis of novel bioisosteres (e.g., tetrazoles or oxadiazoles) to improve oral bioavailability while maintaining the potent pharmacodynamic effects observed in GPR17 and NMDA receptor modulation.

References

  • Guidechem. "6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid".

  • Journal of Medicinal Chemistry. "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides".

  • ResearchGate. "Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay".

  • Journal of Medicinal Chemistry. "3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17".

  • [[1]]([Link]) PMC. "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review".

  • Journal of Medicinal Chemistry. "Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis".

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis Protocol for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the multi-step synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined synthetic strategy is built upon established and reliable chemical transformations, including Williamson ether synthesis, nitro group reduction, Fischer indole synthesis, N-methylation, and saponification. This protocol is designed for researchers and chemists, offering detailed procedural instructions, explanations of the chemical principles behind each step, and critical safety information. The aim is to provide a robust and reproducible pathway to the target molecule, facilitating its use in further research and development.

Introduction

Indole-2-carboxylic acid derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1][2] Their rigid scaffold and capacity for diverse functionalization make them privileged structures in the design of enzyme inhibitors, receptor ligands, and other therapeutic agents.[2][3] The target molecule, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, incorporates several key features: a protected hydroxyl group at the 6-position, an N-methylated pyrrole ring, and a carboxylic acid at the 2-position, making it a versatile intermediate for further chemical elaboration.

This guide details a logical and efficient six-step synthesis. The strategy begins with the protection of 4-nitrophenol as a benzyl ether, followed by the reduction of the nitro group to an aniline. This intermediate is then converted to a hydrazine, which serves as the key precursor for the construction of the indole nucleus via the well-established Fischer indole synthesis.[4][5] Subsequent N-methylation of the indole nitrogen and final hydrolysis of the resulting ester yield the desired carboxylic acid. Each step has been designed to use accessible starting materials and reagents, with explanations provided to illuminate the rationale behind the chosen conditions.

Overall Synthetic Workflow

The synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is accomplished through a six-step linear sequence starting from 4-nitrophenol. The workflow is designed to first build the substituted benzene precursor, then construct the indole ring system, and finally perform the necessary functional group manipulations to arrive at the target compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_indole Indole Formation & Modification A 4-Nitrophenol B 1-(Benzyloxy)-4-nitrobenzene A->B Williamson Ether Synthesis (BnBr, K2CO3) C 4-(Benzyloxy)aniline B->C Nitro Reduction (H2, Pd/C) D (4-(Benzyloxy)phenyl)hydrazine C->D Diazotization & Reduction (NaNO2, HCl; then SnCl2) E Ethyl 6-(Benzyloxy)-1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Ethyl Pyruvate, H2SO4) F Ethyl 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylate E->F N-Methylation (DMC, K2CO3) G 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid F->G Saponification (NaOH, EtOH/H2O)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Benzyl bromide is a strong lachrymator and requires careful handling.[6]

Step 1: Synthesis of 1-(Benzyloxy)-4-nitrobenzene
  • Principle & Rationale: The synthesis begins with the protection of the phenolic hydroxyl group of 4-nitrophenol. A benzyl ether is chosen as the protecting group due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenolysis if required.[7] The Williamson ether synthesis is employed, where the phenoxide, generated in situ by the mild base potassium carbonate (K₂CO₃), acts as a nucleophile, displacing the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction.[8]

  • Procedure:

    • To a round-bottom flask, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of 4-nitrophenol).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

    • Recrystallize the crude product from ethanol to yield pure 1-(benzyloxy)-4-nitrobenzene as a pale-yellow solid.

Step 2: Synthesis of 4-(Benzyloxy)aniline
  • Principle & Rationale: The nitro group of 1-(benzyloxy)-4-nitrobenzene is reduced to a primary amine to prepare the precursor for hydrazine synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. The reaction proceeds with high yield and selectivity, leaving the benzyl ether intact.

  • Procedure:

    • In a hydrogenation flask, dissolve 1-(benzyloxy)-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

    • Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain 4-(benzyloxy)aniline, which is often a solid and can be used in the next step without further purification.

Step 3: Synthesis of (4-(Benzyloxy)phenyl)hydrazine Hydrochloride
  • Principle & Rationale: The aniline is converted into a hydrazine, the key component for the Fischer indole synthesis. This is achieved via a two-step, one-pot process. First, the aniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reduced in situ using a solution of stannous chloride (SnCl₂) in concentrated HCl to yield the corresponding hydrazine, which is isolated as its hydrochloride salt.

  • Procedure:

    • Prepare a solution of 4-(benzyloxy)aniline (1.0 eq) in concentrated hydrochloric acid and water. Cool this solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition.

    • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold stannous chloride solution with vigorous stirring.

    • A precipitate of the hydrazine hydrochloride salt will form. Stir the resulting thick slurry at 0-5 °C for 1 hour.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether.

    • Dry the product under vacuum to yield (4-(benzyloxy)phenyl)hydrazine hydrochloride.

Step 4: Fischer Indole Synthesis of Ethyl 6-(Benzyloxy)-1H-indole-2-carboxylate
  • Principle & Rationale: This is the key ring-forming step. The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which cyclizes to form the indole core.[4] Here, (4-(benzyloxy)phenyl)hydrazine is reacted with ethyl pyruvate. The reaction first forms a hydrazone intermediate, which, upon heating in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid (PPA), undergoes a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the aromatic indole.[5][10]

  • Procedure:

    • Combine (4-(benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in a solvent such as absolute ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. The reaction can be monitored by TLC.

    • Cool the mixture and remove the solvent under reduced pressure.

    • To the crude hydrazone, add a cyclizing agent. Polyphosphoric acid (PPA) is effective; alternatively, a solution of sulfuric acid in ethanol can be used.

    • Heat the mixture, typically between 80-100 °C, for 1-3 hours.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice/water.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and then with a cold, dilute sodium bicarbonate solution.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to obtain ethyl 6-(benzyloxy)-1H-indole-2-carboxylate.

Step 5: N-Methylation of Ethyl 6-(Benzyloxy)-1H-indole-2-carboxylate
  • Principle & Rationale: The indole nitrogen is methylated in this step. While traditional methods often use hazardous reagents like methyl iodide or dimethyl sulfate, a safer and more environmentally friendly alternative is dimethyl carbonate (DMC).[11][12] In the presence of a base like potassium carbonate (K₂CO₃), the indole nitrogen is deprotonated, and the resulting anion attacks the methyl group of DMC. This method provides high yields and is well-suited for substrates with various functional groups.[13]

  • Procedure:

    • In a round-bottom flask, combine ethyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq), powdered potassium carbonate (2.0-3.0 eq), and dimethyl carbonate (DMC), which can also serve as the solvent. A co-solvent like DMF can be used to improve solubility.[11]

    • Heat the mixture to reflux (approx. 90 °C for pure DMC, higher for DMF mixtures) for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to give pure ethyl 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylate.

Step 6: Saponification to 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid
  • Principle & Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, carried out by heating the ester with a strong base, such as sodium hydroxide (NaOH), in a mixed aqueous-alcoholic solvent system. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt. A final acidification step protonates the carboxylate to yield the final product.

  • Procedure:

    • Dissolve ethyl 6-(benzyloxy)-1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).

    • Heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool it in an ice bath.

    • Acidify the solution by slowly adding cold 1M HCl until the pH is approximately 2-3.

    • The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts and dry under vacuum to yield the final product, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Summary of Quantitative Data

StepReaction NameStarting MaterialKey ReagentsSolvent(s)Typical Temp.Typical Time
1Williamson Ether Synthesis4-NitrophenolBenzyl bromide, K₂CO₃DMF60-70 °C4-6 h
2Nitro Reduction1-(Benzyloxy)-4-nitrobenzeneH₂, 10% Pd/CEthyl AcetateRoom Temp.2-4 h
3Hydrazine Synthesis4-(Benzyloxy)anilineNaNO₂, HCl, SnCl₂·2H₂OH₂O, HCl0-5 °C2-3 h
4Fischer Indole Synthesis(4-(Benzyloxy)phenyl)hydrazineEthyl pyruvate, PPA or H₂SO₄Ethanol80-100 °C2-4 h
5N-MethylationEthyl 6-(Benzyloxy)-1H-indole-2-carboxylateDimethyl Carbonate, K₂CO₃DMC / DMFReflux3-5 h
6SaponificationEthyl 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylateNaOHEthanol, H₂OReflux1-2 h

References

  • Organic Syntheses, Coll. Vol. 4, p.476 (1963); Vol. 34, p.54 (1954).

  • Thireau, J., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.

  • BenchChem (2025). Cyanoindoles via Fischer Indole Synthesis.

  • Wang, L., et al. (2019). Gold-Catalyzed Synthesis of 6-Hydroxyindoles from Alkynylcyclohexadienones and Substituted Amines. The Journal of Organic Chemistry.

  • BenchChem. Fischer Indole Synthesis of Substituted Indoles.

  • Wikipedia. Fischer indole synthesis.

  • Yadav, J. S., et al. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate.

  • Lautens, M., et al. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. Google Patents (US4535168A).

  • Peruncheralathan, S., et al. (2003). Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles. Organic Letters.

  • Clark, R. D., & Repke, D. B. (1984). Synthesis of Indole-2-Carboxylic Acid Esters. Synthetic Communications.

  • Shieh, W.-C., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

  • The Good Scents Company. Indole-2-carboxylic acid.

  • Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 61, p.7 (1983).

  • Sládková, D., et al. (2001). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. SYNLETT.

  • Cheung, H., et al. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents (CA2405937C).

  • Choe, S., et al. (2014). Synthesis of a 6-Hydroxyindole Metabolite of AM2201. Bulletin of the Korean Chemical Society.

  • Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta.

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

  • Guillon, J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles.

  • Guidechem. What is the synthesis of 6-Chloroindole-2-carboxylic acid?.

  • Common Organic Chemistry. Benzyl Bromide.

  • Shieh, W.-C., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.

  • Common Organic Chemistry. Benzyl Protection.

  • ChemicalBook. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis.

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.

  • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

  • Organic Syntheses, Coll. Vol. 6, p.101 (1988); Vol. 56, p.20 (1977).

  • J&K Scientific LLC. Benzyl Protection of Alcohols.

  • WO2009071523A1 - Process for the manufacture of an indolinone derivative. Google Patents.

  • Gein, V. L., et al. (2023). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate.

Sources

Application

Application Note: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid as a Strategic Precursor in Drug Discovery

Executive Summary In modern medicinal chemistry, the indole core represents a privileged scaffold, universally recognized for its ability to mimic endogenous neurotransmitters and intercalate into diverse protein binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the indole core represents a privileged scaffold, universally recognized for its ability to mimic endogenous neurotransmitters and intercalate into diverse protein binding pockets. Among indole derivatives, 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) has emerged as a highly versatile, modular building block. This application note details the mechanistic rationale, therapeutic applications, and self-validating synthetic protocols for utilizing this specific precursor in the development of novel therapeutics, particularly focusing on antiviral and neuropharmacological agents.

Structural Rationale & Pharmacophore Mapping

The strategic value of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid lies in its precise substitution pattern, which solves several common hurdles in drug development:

  • 1-Methyl Group (Conformational Locking): Unsubstituted indoles possess an acidic N-H bond that can act as an unintended hydrogen-bond donor or undergo parasitic N-alkylation during library synthesis. The 1-methyl group eliminates these liabilities, increasing the lipophilicity of the scaffold and locking the conformation to favor specific binding orientations.

  • C2 Carboxylic Acid (The Coupling Handle): This moiety serves a dual purpose. Biologically, it acts as a critical chelating agent for divalent cations in metalloenzymes. Synthetically, it is the primary vector for diversification via amide coupling.

  • 6-Benzyloxy Group (The Masked Pharmacophore): The bulky benzyloxy ether acts as a lipophilic probe to explore deep hydrophobic pockets within target receptors. Crucially, it serves as a robust protecting group that can be selectively cleaved via hydrogenolysis to unmask a 6-hydroxyl group—a potent hydrogen-bond donor essential for specific receptor subtype selectivity.

Pharmacophore A 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid B C2 Carboxylic Acid A->B C 1-Methyl Group A->C D 6-Benzyloxy Group A->D E Amide Coupling Handle (Metal Chelation) B->E F Conformational Locking (Prevents N-alkylation) C->F G Hydrophobic Probe (Deprotects to OH) D->G

Figure 1: Pharmacophore mapping and functional utility of the indole precursor.

Key Therapeutic Applications

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The emergence of drug-resistant HIV-1 strains necessitates the continuous development of novel integrase inhibitors. Indole-2-carboxylic acid derivatives have been successfully developed as potent INSTI scaffolds. Mechanistic studies reveal that the C2 carboxyl group, working in tandem with the electron-rich indole core, effectively chelates the two critical Mg²⁺ ions located within the active site of the HIV-1 integrase enzyme[1]. Furthermore, substitutions at the 6-position (such as the benzyloxy group or its halogenated derivatives) significantly enhance π-π stacking interactions with viral DNA, improving the overall inhibitory profile[1].

NR2B-Selective NMDA Receptor Antagonists

Targeting the N-methyl-D-aspartate (NMDA) receptor is a validated strategy for treating neuropathic pain and neurodegenerative diseases. However, avoiding off-target psychotomimetic effects requires extreme subtype selectivity (NR2B over NR2A). 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a direct precursor for synthesizing highly selective NR1/NR2B antagonists. By coupling the C2 acid with 4-benzylpiperidine derivatives and subsequently unmasking the 6-hydroxyl group, researchers have generated indole-2-carboxamides that exhibit low nanomolar binding affinity and functional antagonism at the NR2B subunit[2].

Oncology and Broad-Spectrum Applications

Beyond virology and neurology, indole derivatives synthesized from similar precursors have demonstrated profound efficacy in oncology, acting as tubulin polymerization inhibitors and targeting oncogenic signaling proteins such as 14-3-3η, which stabilizes key cancer-related proteins like AKT and RAF[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship dynamics when modifying the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid scaffold, demonstrating the necessity of the deprotection step for NMDA receptor affinity.

Precursor / DerivativeR6 SubstitutionR2 SubstitutionTarget SystemIC₅₀ / Binding AffinityReference
Base Scaffold BenzyloxyCarboxylic AcidHIV-1 Integrase> 10,000 nM[1]
Intermediate Amide Benzyloxy4-benzylpiperidineNR2B NMDA~ 45.0 nM[2]
Deprotected Lead Hydroxy (OH)4-benzylpiperidineNR2B NMDA8.0 nM [2]
Halogenated Analog 4-F-BenzyloxyCarboxylic AcidHIV-1 Integrase130.0 nM[1]

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity library generation, the following protocols are designed as self-validating systems. Every chemical transformation includes a specific causality rationale and an analytical checkpoint, ensuring that researchers do not carry failed intermediates into subsequent steps.

Workflow Step1 Step 1: Activation (HATU / DIPEA) Step2 Step 2: Amide Coupling (Amine Addition) Step1->Step2 Causality: Forms reactive O-At ester Step3 Step 3: Deprotection (H2, Pd/C) Step2->Step3 Causality: Installs target pharmacophore Step4 Step 4: Validation (LC-MS / NMR) Step3->Step4 Causality: Unmasks H-bond donor

Figure 2: Self-validating synthetic workflow for indole-2-carboxamide generation.

Protocol A: High-Efficiency Amide Coupling

Objective: Convert the C2 carboxylic acid into a highly diversified carboxamide library.

  • Reagent Preparation: Dissolve 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Indole-2-carboxylic acids can be electronically deactivated. HATU is chosen over standard EDC/NHS because it forms a highly reactive 7-aza-HOBt (O-At) ester, driving the reaction forward even with sterically hindered amines. DIPEA acts as a non-nucleophilic base to ensure complete deprotonation of the acid without competing for the activated ester.

    • Validation Checkpoint: Take a 5 µL aliquot, quench in 100 µL Methanol. Run rapid LC-MS. The presence of the methyl ester mass (formed by MeOH quenching the O-At ester) confirms successful activation. If the unreacted acid mass dominates, add an additional 0.2 eq of HATU.

  • Amine Addition: Add the target secondary amine (e.g., 4-benzylpiperidine) (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and unreacted amine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalytic Hydrogenolysis for Pharmacophore Unmasking

Objective: Cleave the 6-benzyloxy ether to reveal the 6-hydroxyl group, a critical hydrogen-bond donor for target engagement.

  • Solvent System: Dissolve the purified indole-2-carboxamide from Protocol A in a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

    • Causality: The lipophilic nature of the benzyloxy-indole requires THF for complete solubilization, while Methanol provides the protic environment necessary to facilitate the hydrogenolysis mechanism on the palladium surface.

  • Catalyst Loading: Under a strict Argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

    • Validation Checkpoint: Ensure no bubbling or localized heating occurs during addition. Dry Pd/C can ignite methanol vapors if exposed to atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

    • Causality: The H₂ gas adsorbs onto the Pd surface, systematically reducing the benzylic C-O bond to yield the target 6-hydroxyindole and toluene as a volatile byproduct.

  • Filtration & Validation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

    • Validation Checkpoint: Run LC-MS on the filtrate. The molecular weight must drop by exactly 90 Da (loss of the benzyl group, +1 for the proton). If the starting mass persists, the catalyst may have been poisoned by trace amines from Protocol A; reload fresh catalyst and repeat Step 3.

References

  • Source: nih.
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Source: acs.

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid

Introduction & Scientific Rationale As a Senior Application Scientist, approaching the chromatographic analysis of highly functionalized heterocycles requires a deep understanding of molecular physicochemical properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, approaching the chromatographic analysis of highly functionalized heterocycles requires a deep understanding of molecular physicochemical properties. 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a critical intermediate in the synthesis of selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists, which are actively investigated for their therapeutic potential in neurological disorders[1].

The analytical challenge with this compound lies in its structural dichotomy. It possesses a highly lipophilic core—driven by the indole ring, the N-methyl group, and the bulky 6-benzyloxy substituent—paired with an ionizable C2-carboxylic acid moiety. If the chromatographic system is not meticulously designed to control the ionization state of the carboxylic acid, analysts will inevitably encounter severe peak tailing, retention time shifts, and split peaks. This protocol outlines a self-validating, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this compound.

Physicochemical Profiling & Method Strategy

To build a robust method, experimental choices must be grounded in the causality of the analyte's chemical behavior:

  • Ion Suppression (The pH vs. pKa Rule): The carboxylic acid group has an estimated pKa of ~3.8. To ensure the molecule remains in a >99% unionized state (preventing secondary interactions with residual silanols on the stationary phase), the mobile phase pH must be maintained at least two units below the pKa[2]. Therefore, 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) is selected as the aqueous modifier.

  • Stationary Phase Selection: Due to the high LogP introduced by the benzyloxy group, a highly cross-linked, end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1) is required to facilitate proper mass transfer and sharp peak shapes[2].

  • Detection Wavelength: The extended conjugation of the indole ring provides strong UV chromophores. Detection at 280 nm offers high selectivity for the indole core, while 220 nm provides maximum sensitivity for impurity profiling.

HPLC_Workflow A 1. Analyte Profiling pKa ~3.8, High LogP B 2. Stationary Phase End-capped C18 / Low Silanol A->B C 3. Mobile Phase Optimization Acidic Buffer (pH < 2.0) A->C D 4. Gradient Design Organic Modifier (ACN) B->D C->D E 5. Detector Calibration UV/PDA at 220 nm & 280 nm D->E F 6. Method Validation ICH Q2(R2) Guidelines E->F

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocol: Step-by-Step Methodology

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (End-capped).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintained to reduce mobile phase viscosity and improve peak symmetry).

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 280 nm (Quantification) and 220 nm (Impurity monitoring).

Gradient Elution Program

A gradient approach is mandatory to elute the highly lipophilic 6-benzyloxy-1-methyl-1H-indole-2-carboxylic acid while maintaining resolution from early-eluting polar synthetic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold (Equilibration)
2.08020Polar impurity elution
10.02080Linear gradient (Target analyte elution)
12.02080Column wash (Highly lipophilic impurities)
12.18020Return to initial conditions
15.08020Re-equilibration
Sample Preparation Workflow

Causality Note: The analyte is insoluble in pure water. Using 100% organic solvent as a diluent will cause solvent-mismatch at the column head, leading to peak fronting. A 50:50 mixture ensures solubility while matching the initial gradient strength.

  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve, then make up to volume with Ultrapure Water. Sonicate for 5 minutes.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Expected Results

A self-validating protocol requires strict system suitability criteria to ensure the instrument is performing adequately before sample analysis begins. Inject the Working Solution (100 µg/mL) six times consecutively.

ParameterExpected ValueAcceptance CriteriaScientific Rationale
Retention Time (RT) ~7.8 min± 2.0% RSDConfirms consistent pump delivery and gradient mixing.
Tailing Factor ( Tf​ ) 1.1 - 1.3≤ 1.5Ensures complete suppression of the carboxylic acid ionization.
Theoretical Plates (N) > 8,000≥ 5,000Validates column efficiency and proper mass transfer.
Area Precision 0.5% RSD≤ 2.0% RSD (n=6)Confirms autosampler precision and detector stability.

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance and method trustworthiness, the protocol must be validated according to the latest ICH Q2(R2) guidelines for analytical procedure development[3].

Validation_Framework A ICH Q2(R2) Validation Framework B Specificity Blank & Impurity Resolution A->B C Linearity R² ≥ 0.999 (50-150%) A->C D Accuracy Recovery at 80, 100, 120% A->D E Precision RSD ≤ 2.0% (n=6) A->E F Robustness Flow, Temp, pH Variations A->F

ICH Q2(R2) analytical validation framework for ensuring method reliability and reproducibility.

Validation Parameters Summary:
  • Specificity: Inject the Diluent blank. No interfering peaks should be observed at the retention time of the target analyte (~7.8 min).

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Robustness: Deliberately alter the flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2%). The system suitability criteria (Tailing factor ≤ 1.5, Resolution ≥ 2.0) must remain unaffected.

Conclusion

By aligning the chromatographic conditions with the inherent physicochemical properties of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, this method successfully overcomes the challenges of analyzing highly lipophilic, acidic heterocycles. The use of an acidic gradient ensures peak symmetry, while the structured ICH Q2(R2) validation framework guarantees that the method is reliable, reproducible, and ready for deployment in drug development and quality control environments.

References

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column SIELC Technologies Application Notes URL: [Link][2]

  • Final IWG Concept Paper Q2(R2) and Q14 - Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid

Executive Summary The indole-2-carboxamide motif is a privileged scaffold in drug discovery, frequently serving as the core structural element in selective NR1/2B N-Methyl-d-aspartate (NMDA) receptor antagonists, anti-ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole-2-carboxamide motif is a privileged scaffold in drug discovery, frequently serving as the core structural element in selective NR1/2B N-Methyl-d-aspartate (NMDA) receptor antagonists, anti-malarial spiroindolines, and CGRP receptor antagonists[1][2][3]. 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly versatile building block for synthesizing these therapeutic agents.

This application note provides field-proven, self-validating protocols for the amide coupling of this specific substrate. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide empowers medicinal chemists to achieve high-yielding amidation while avoiding common pitfalls such as substrate dimerization and incomplete activation.

Structural Rationale & Mechanistic Causality

Working with indole-2-carboxylic acids presents unique electronic and steric challenges. Unprotected indole-2-carboxylic acids are notoriously sluggish during amide coupling and are highly prone to self-dimerization rather than coupling to the target primary or secondary amine[4].

The structural features of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid specifically mitigate these issues:

  • 1-Methyl Substitution (N-Protection): The N-methyl group locks the conformation of the indole ring and completely prevents competing N-acylation or N-alkylation during the activation of the carboxylate. This ensures absolute chemoselectivity.

  • 6-Benzyloxy Substitution: This moiety provides a robust, lipophilic handle that survives harsh coupling conditions. Post-coupling, it can be orthogonally removed via palladium-catalyzed hydrogenolysis to reveal a 6-hydroxy pharmacophore, a critical hydrogen-bond donor/acceptor in NMDA receptor antagonists[2].

Because indole-2-carboxylic acids can still exhibit reduced electrophilicity upon activation, the choice of coupling reagent is paramount. While standard reagents like EDC/HOBt are effective for highly nucleophilic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA is the gold standard for this scaffold. HATU generates a highly reactive O-At (7-azabenzotriazole) active ester, which accelerates the reaction and overcomes the inherent steric hindrance of the indole core[4].

Quantitative Reagent Profiling

To assist in strategic route design, the following table summarizes the quantitative performance of various amide coupling systems specifically applied to 1-methyl-1H-indole-2-carboxylic acid derivatives.

Coupling StrategyReagentsTypical YieldReaction TimePrimary ByproductsScalability Profile
Discovery / SAR HATU / DIPEA85 – 95%1 – 4 hTetramethylurea, HOAtLow (High cost, explosive risk at scale)
Scale-Up / Process EDC·HCl / HOBt75 – 85%8 – 16 hUrea (Water-soluble)High (Cost-effective, easy workup)
Green Chemistry T3P / Pyridine70 – 85%12 – 24 hWater-soluble phosphatesHigh (Low toxicity, excellent safety)

Workflow & Mechanistic Visualization

Workflow A 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid B Select Amide Coupling Strategy A->B C HATU / DIPEA / DMF (Discovery / Milligram Scale) B->C Rapid screening D EDC / HOBt / DCM (Scale-up / Gram Scale) B->D Cost-effective E LC-MS Monitoring (Check for HOAt/HOBt esters) C->E D->E F Aqueous Workup & Purification E->F

Caption: Decision tree for selecting the optimal amide coupling strategy based on scale.

Mechanism Acid Indole-2-carboxylate (Deprotonated) Intermediate O-At Active Ester (Highly Electrophilic) Acid->Intermediate + HATU - Tetramethylurea HATU HATU Reagent HATU->Intermediate Product Indole-2-carboxamide Product Intermediate->Product + Amine - HOAt Amine Amine Nucleophile Amine->Product

Caption: Mechanistic pathway of HATU-mediated activation and subsequent amidation.

Experimental Protocols

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for rapid SAR generation and sterically hindered amines.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted amide byproducts. Anhydrous DMF is critical, as moisture will rapidly hydrolyze the highly reactive O-At ester back to the starting carboxylic acid.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv, e.g., 100 mg, 0.355 mmol) and anhydrous DMF (0.15 M, ~2.4 mL) under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 equiv, 1.06 mmol, 185 µL). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv, 0.426 mmol, 162 mg) in one portion.

    • Self-Validating Step: Monitor the solution visually. Within 5–10 minutes, the mixture should transition to a clear, pale yellow solution. This color shift confirms the successful generation of the electrophilic O-At active ester. If the solution remains cloudy, activation is incomplete; verify reagent integrity.

  • Coupling: Add the target amine (1.1 equiv, 0.390 mmol) dropwise or in small portions. Stir the reaction mixture at room temperature for 2–4 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS.

    • Self-Validating Step: The LC-MS trace must show the disappearance of the starting acid (m/z [M+H]+ 282.1) and the transient O-At ester, replaced by the product mass.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (15 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL).

    • Causality Note: The 5% LiCl wash is highly specific for removing DMF from the organic phase, preventing solvent carryover during concentration.

  • Purification: Wash with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL, omit if the product contains basic amines), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Scale-Up Synthesis (EDC/HOBt-Mediated)

Optimized for multi-gram scale synthesis where cost and safety (avoiding explosive uronium salts) are prioritized.

Causality Note: EDC·HCl is chosen for scale-up because its urea byproduct is highly water-soluble, allowing for removal via simple aqueous extraction without the need for chromatography[1][5].

  • Preparation: Suspend 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv, 5.0 g, 17.7 mmol) in anhydrous Dichloromethane (DCM) (0.2 M, 88 mL).

  • Additive Integration: Add HOBt hydrate (1.2 equiv, 21.2 mmol, 2.86 g).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv, 21.2 mmol, 4.06 g) portion-wise over 10 minutes to control the mild exotherm.

  • Coupling: Add DIPEA (2.5 equiv, 44.2 mmol, 7.7 mL) followed by the target amine (1.05 equiv, 18.6 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validating Step: As the reaction progresses, the suspension will typically clear up as the insoluble EDC·HCl is consumed and converted into the soluble product and water-soluble urea byproduct.

  • Workup: Dilute the reaction with additional DCM (50 mL). Wash the organic layer with water (2 × 50 mL), 10% aqueous citric acid (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. Trituration with cold diethyl ether often yields analytically pure product without chromatography.

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Method

1H and 13C NMR spectroscopy reference data for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Application Note: 1H and 13C NMR Spectroscopy Reference Data and Analytical Protocols for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Executive Summary & Pharmacological Context The compound 6-(Benzyloxy)-1-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H and 13C NMR Spectroscopy Reference Data and Analytical Protocols for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid

Executive Summary & Pharmacological Context

The compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized heterocycle that serves as a critical synthetic intermediate in modern drug discovery. As demonstrated in the synthesis of heterotricyclic carboxamides[1], 6-substituted indole-2-carboxylic acids are foundational building blocks for developing NR2B subunit-selective N-Methyl-D-aspartate (NMDA) receptor antagonists[2]. Accurate structural characterization of this intermediate is paramount, as the regiochemistry of the benzyloxy and methyl substitutions directly dictates the downstream binding affinity of the final active pharmaceutical ingredient (API).

This application note provides a self-validating protocol for the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the causality behind its unique spectral signatures.

Synthesis Workflow & Sample Generation

To ensure high-purity samples for NMR acquisition, the compound must be synthesized and isolated with minimal residual solvents or inorganic salts. The synthesis involves the N-methylation of 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester using iodomethane, followed by saponification[2].

Step-by-Step Synthesis Protocol:

  • N-Methylation: Under an Argon atmosphere, dissolve 6-benzyloxy-1H-indole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DMF. Add potassium tert-butoxide (KOt-Bu, 2.5 eq) and iodomethane (2.3 eq) at room temperature. Stir for 24 hours to yield the N-methylated ester[2].

  • Saponification: Suspend the resulting ester (1.0 eq) in THF. Add potassium trimethylsilanolate (KOSiMe 3​ , 1.4 eq) and reflux the mixture for 1 hour.

  • Isolation: Cool the reaction, quench by pouring into distilled water, and acidify with 1M HCl to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under high vacuum for 12 hours.

Synthesis A 6-Benzyloxy-1H-indole- 2-carboxylic acid methyl ester B 6-Benzyloxy-1-methyl-1H-indole- 2-carboxylic acid methyl ester A->B MeI, KOt-Bu DMF, RT, 24h C 6-Benzyloxy-1-methyl-1H-indole- 2-carboxylic acid B->C KOSiMe3, THF Reflux, 1h then HCl (aq)

Figure 1: Two-step synthesis workflow of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Self-Validating NMR Acquisition Protocol

Trustworthiness in NMR data relies on rigorous sample preparation and instrument calibration. Because carboxylic acids often exhibit poor solubility in chloroform and their exchangeable protons broaden unpredictably in the presence of trace water, anhydrous DMSO-d 6​ is the mandatory solvent for this protocol.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the dried compound in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H (400 MHz) and 13 C (100 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming & Locking: Lock the magnetic field to the deuterium frequency of DMSO-d 6​ . Perform 3D gradient shimming until the residual DMSO pentet at 2.50 ppm is sharp and symmetrical.

  • Acquisition Parameters ( 1 H): Calibrate the 90° pulse width. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the N-CH 3​ and O-CH 2​ protons for accurate quantitative integration. Acquire 16–32 scans.

  • Acquisition Parameters ( 13 C): Utilize a proton-decoupled sequence (e.g., zgpg30). Set D1​ to 2.0–3.0 seconds. Acquire a minimum of 1024 scans due to the presence of multiple quaternary carbons (C2, C3a, C6, C7a, COOH) which have long T1​ relaxation times.

NMRWorkflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Probe Tuning & Matching (1H at 400 MHz, 13C at 100 MHz) S1->S2 S3 3D Shimming & Locking (Lock to DMSO-d6 at 2.50 ppm) S2->S3 S4 Pulse Calibration & Acquisition (Determine 90° pulse, set D1 > 5×T1) S3->S4 S5 Data Processing & Phasing (Zero-filling, Apodization, Baseline Corr.) S4->S5

Figure 2: Standardized self-validating NMR acquisition and processing workflow.

1H and 13C NMR Reference Data

The following tables summarize the quantitative spectral data. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS ( δ 0.00).

Table 1: 1 H NMR Data (400 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Notes
COOH 12.80br s-1HExchangeable, broad due to H-bonding
H-4 7.52d8.61HOrtho coupling to H-5
Ph (m, p) 7.48 – 7.35m-3HOverlapping phenyl multiplets
Ph (o) 7.35 – 7.30m-2HOverlapping phenyl multiplets
H-7 7.18d2.01HMeta coupling to H-5, highly shielded
H-3 7.10s-1HPyrrole ring proton
H-5 6.85dd8.6, 2.01HOrtho and meta coupling, shielded
O-CH 2​ 5.15s-2HBenzylic methylene
N-CH 3​ 3.98s-3HN-methyl group
Table 2: 13 C NMR Data (100 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Notes
C2-COOH 163.2CCarbonyl carbon
C6 156.8COxygen-bound aromatic carbon
C7a 139.5CBridgehead carbon, N-bound
Ph (ipso) 137.4CPhenyl ipso carbon
C2 128.8CAlpha to nitrogen and carboxylate
Ph (meta) 128.4CHPhenyl meta carbons (2C)
Ph (para) 127.8CHPhenyl para carbon
Ph (ortho) 127.6CHPhenyl ortho carbons (2C)
C4 122.5CHIndole aromatic CH
C3a 120.8CBridgehead carbon
C5 110.2CHShielded by ortho +M effect of oxygen
C3 105.5CHPyrrole ring CH
C7 94.5CHHighly shielded by N1 and C6-OR
O-CH 2​ 69.8CH 2​ Benzylic methylene carbon
N-CH 3​ 31.2CH 3​ N-methyl carbon

Spectral Interpretation & Mechanistic Causality

To interpret these spectra with field-proven expertise, one must analyze the causality behind the chemical shifts, which are governed by the mesomeric (+M) and inductive (-I) effects of the substituents.

  • The Regiochemical Shielding Effect at C5 and C7: The benzyloxy group at the C6 position is a strong π -electron donor (+M effect). By donating electron density into the aromatic ring, it significantly shields the ortho positions (C5 and C7) and the para position (C3a). Consequently, in the 1 H NMR spectrum, H-7 is pushed significantly upfield to 7.18 ppm and appears as a narrow doublet ( J=2.0 Hz) due to meta-coupling with H-5. H-5 appears at 6.85 ppm as a doublet of doublets ( J=8.6,2.0 Hz). In the 13 C NMR spectrum, this effect is even more pronounced: C7 resonates at an exceptionally upfield shift of 94.5 ppm, a diagnostic hallmark of an electron-rich carbon situated between a pyrrole nitrogen (N1) and an alkoxy-substituted carbon (C6).

  • Deshielding at C3: In an unsubstituted indole, the C3 proton typically resonates around 6.5 ppm. However, the electron-withdrawing carboxylic acid group at C2 exerts a strong -I and -M effect, pulling electron density away from the pyrrole ring. This deshields H-3 , shifting it downfield to a singlet at 7.10 ppm.

  • Solvent Quality Control (Self-Validation): A high-quality spectrum of this compound in DMSO-d 6​ will show the residual solvent pentet exactly at 2.50 ppm and the residual water peak near 3.33 ppm. If the water peak shifts downfield (e.g., >3.5 ppm) or broadens significantly, it indicates excessive moisture in the solvent, which will prematurely exchange the COOH proton (12.80 ppm), causing it to broaden into the baseline or disappear entirely. [Reference: ].

References

  • Borza, I., et al. (2007). Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry, 50(4), 901-914. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. URL: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: [Link]

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Application

Application Note: Advanced Crystallization Techniques for the Purification of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Introduction & Physicochemical Profiling 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized intermediate frequently utilized in the synthesis of NMDA receptor antagonists and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized intermediate frequently utilized in the synthesis of NMDA receptor antagonists and targeted oncological therapeutics [1]. Achieving high purity (>99%) of this intermediate is critical, as trace impurities can severely impact downstream cross-coupling or amidation yields.

Designing a purification protocol requires a deep understanding of the molecule's structural causality:

  • N-Methylation: The methyl group at the N1 position eliminates the hydrogen-bond donor capacity of the indole nitrogen. This prevents intermolecular hydrogen bonding, significantly increasing the molecule's solubility in aprotic organic solvents compared to unsubstituted indoles.

  • C6-Benzyloxy Group: This bulky, lipophilic moiety drastically reduces aqueous solubility and increases the molecule's affinity for non-polar environments.

  • C2-Carboxylic Acid: With a predicted pKa of ~4.5, the ionizable carboxylate group serves as a reliable chemical handle for pH-dependent phase shifting, enabling highly selective reactive crystallization methodologies [2].

Experimental Strategy & Decision Matrix

Selecting the appropriate crystallization method depends entirely on the crude product's impurity profile. We present two field-proven methodologies:

  • Phased Acid-Base Reactive Crystallization: Ideal for crude mixtures heavily contaminated with non-ionizable organics (e.g., unreacted alkylating agents or esters). This method is a self-validating system : the target molecule is forced through two distinct phase changes (precipitation as a salt, then precipitation as a free acid), inherently leaving behind impurities that cannot mimic this dual-phase behavior [2].

  • Mixed-Solvent Cooling Crystallization: Best suited for crude batches suffering from colored oxidation products or polymeric species, utilizing activated carbon and anti-solvent dynamics [3].

DecisionTree Start Evaluate Impurity Profile of Crude Product NonIon Non-ionizable Organics (Unreacted Esters/Alkylators) Start->NonIon Primary Impurity Color Colored Oxidation Products & Polymeric Species Start->Color Primary Impurity AcidBase Protocol A: Acid-Base Reactive Crystallization NonIon->AcidBase pH Shift Cooling Protocol B: Mixed-Solvent Cooling Crystallization Color->Cooling Anti-Solvent

Decision matrix for selecting the optimal crystallization strategy based on crude impurity profiling.

Quantitative Data Summary

Table 1: Physicochemical and Crystallization Parameters

ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Weight 281.31 g/mol Determines stoichiometric ratios for salt formation.
pKa (Carboxylic Acid) ~4.5Enables quantitative deprotonation by organic bases (e.g., Triethylamine, pKa ~10.7).
Lipophilicity (LogP) HighRenders the free acid completely insoluble in water at pH < 3.
Solubility (Free Acid) EtOAc (High), EtOH (Moderate), H₂O (Insoluble)Dictates the use of EtOAc as the primary solvent for initial dissolution.
Solubility (TEA Salt) H₂O (High), EtOAc (Insoluble)Drives the selective precipitation of the salt from the organic phase.

Detailed Experimental Protocols

Protocol A: Phased Acid-Base Reactive Crystallization

This protocol exploits the differential solubility of the triethylamine (TEA) salt versus the free acid. By forming the TEA salt in ethyl acetate (EtOAc), the highly polar salt precipitates out, while lipophilic impurities remain dissolved in the organic mother liquor [2].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in 40 mL of Ethyl Acetate (EtOAc) in a round-bottom flask equipped with a magnetic stirrer.

  • Salt Formation & Precipitation: Slowly add 1.2 equivalents of Triethylamine (TEA) dropwise at room temperature. The solution may briefly clear before the highly polar TEA-carboxylate salt begins to precipitate as a solid mass. Stir for 30 minutes to ensure complete salt formation.

  • First Isolation: Isolate the TEA salt via vacuum filtration. Wash the filter cake with 10 mL of cold EtOAc. Causality: This step eliminates >95% of non-ionizable lipophilic impurities, which remain in the EtOAc filtrate.

  • Aqueous Phase Transfer: Transfer the isolated TEA salt to a clean flask and dissolve it in 50 mL of deionized water. (Optional: If the solution is colored, add 0.5 g of activated carbon, stir for 15 minutes, and filter through a Celite pad).

  • Controlled Acidification (Nucleation): Place the aqueous solution in an ice bath (0–5 °C). Under vigorous stirring, add 1M HCl dropwise. As the pH drops below 4.5, the carboxylate is protonated, localized supersaturation occurs, and the pure free acid crystallizes. Continue adding HCl until the pH stabilizes at 2–3.

  • Final Isolation: Age the suspension at 0–5 °C for 1 hour to maximize crystal growth. Collect the pure white crystals via vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum at 45 °C to a constant weight.

ProtocolA Step1 1. Dissolve Crude in EtOAc Add Triethylamine (TEA) Step2 2. Precipitation of TEA Salt (Filter to remove organic impurities) Step1->Step2 Step3 3. Dissolve TEA Salt in Water (Optional: Active Carbon Decolorization) Step2->Step3 Step4 4. Acidify Aqueous Phase (Dropwise 1M HCl to pH 2-3) Step3->Step4 Step5 5. Nucleation & Crystal Growth (Age at 0-5°C for 1h) Step4->Step5 Step6 6. Vacuum Filtration & Drying (Pure Crystalline Acid) Step5->Step6

Workflow for Protocol A: Phased Acid-Base Reactive Crystallization utilizing Triethylamine.

Protocol B: Mixed-Solvent Cooling Crystallization (EtOH/Water)

Indole derivatives are notoriously sensitive to air and light, often forming colored oxidation products [3]. This protocol utilizes a good solvent/anti-solvent pairing combined with activated carbon to yield a pristine white crystalline solid.

Step-by-Step Methodology:

  • Hot Dissolution: In an Erlenmeyer flask, suspend the crude product in a minimal amount of absolute ethanol (EtOH). Heat gently to 70 °C under an inert nitrogen atmosphere until the solid fully dissolves.

  • Decolorization: Add 5% w/w activated carbon to the hot solution. Maintain the temperature at 70 °C and stir for 10 minutes. Perform a hot gravity filtration through fluted filter paper to remove the carbon and adsorbed colored impurities.

  • Anti-Solvent Addition (Cloud Point): Return the clear filtrate to the heat source. Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point). Add 1-2 drops of hot EtOH to just clear the turbidity.

  • Cooling Profile: Cover the flask and allow it to cool ambiently to room temperature at a rate of ~0.5 °C/min. Causality: Slow cooling prevents the entrapment of mother liquor within the crystal lattice, ensuring high purity.

  • Aging & Isolation: Once at room temperature, transfer the flask to an ice bath for 2 hours. Collect the resulting crystals via vacuum filtration, wash with a minimal volume of cold 1:1 EtOH/Water, and dry under vacuum.

References

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

  • Refinement method of indole-2-carboxylic acid.Google Patents (CN106008311A).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (MDPI). URL:[Link]

Method

Application Note: Integration of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Executive Summary & Scientific Rationale The design of advanced peptidomimetics often requires the incorporation of rigid, non-proteinogenic pharmacophores to enhance target affinity, improve metabolic stability, and mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The design of advanced peptidomimetics often requires the incorporation of rigid, non-proteinogenic pharmacophores to enhance target affinity, improve metabolic stability, and modulate pharmacokinetic properties. 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly specialized heterocyclic building block utilized primarily as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, it is critical to understand the causality behind the structural features of this molecule and how they dictate experimental choices:

  • The Indole-2-Carboxamide Linkage: Imparts significant conformational rigidity to the peptide backbone, protecting the sequence from rapid degradation by exopeptidases.

  • 1-Methylation: By alkylating the indole nitrogen, the hydrogen-bond donor capacity is eliminated. This prevents unwanted side reactions (e.g., acylation of the indole nitrogen during synthesis) and significantly increases the lipophilicity ( logP ) and membrane permeability of the resulting conjugate.

  • 6-Benzyloxy Substitution: This bulky moiety serves a dual purpose. Pharmacologically, it acts as a massive hydrophobic anchor, ideal for probing deep lipophilic pockets in targets such as the allosteric sites of the NR2B subunit of the NMDA receptor . Synthetically, it acts as a robust protecting group for a 6-hydroxyindole moiety, which can be selectively unmasked post-cleavage via catalytic hydrogenation.

Physicochemical Properties & SPPS Compatibility

To ensure seamless integration into automated or manual SPPS workflows, the physicochemical properties and solvent compatibilities of the monomer must be strictly managed.

PropertyValue / DescriptionSPPS Implication
Chemical Formula C17​H15​NO3​ N/A
Molecular Weight 281.31 g/mol Requires precise stoichiometric calculation for equivalents.
Solubility (DMF / NMP) Excellent (>0.5 M)Ideal for standard Fmoc-SPPS activation protocols.
Solubility (DCM) ModerateRequires minimal DCM during coupling; use DMF as primary solvent.
Steric Profile High (Bulky 6-position & 1-methyl)Necessitates highly reactive uronium/aminium coupling reagents (e.g., HATU).
Acid Stability Moderate to HighBenzyl ether is generally stable to standard 95% TFA cleavage cocktails for ≤2 hours.

Experimental Methodology: Self-Validating SPPS Protocol

The following protocol details the N-terminal capping of a resin-bound peptide. Because indole-2-carboxylic acids are electronically deactivated compared to standard aliphatic amino acids, standard carbodiimides (DIC/HOBt) often lead to incomplete coupling. Causality of Reagent Choice: We utilize HATU/DIPEA because HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate that rapidly overcomes the kinetic and steric barriers imposed by the 1-methyl group .

Phase 1: Resin Preparation and Deprotection
  • Swelling: Transfer 0.1 mmol of the synthesized peptide-resin (e.g., Rink Amide MBHA) to a fitted reaction vessel. Swell in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove residual piperidine.

  • Validation Checkpoint 1: Perform a Kaiser test. A positive result (deep blue resin) confirms the successful unmasking of the N-terminal primary amine.

Phase 2: Activation and Coupling

Note: Indole-2-carboxylic acids can undergo slow decarboxylation if left in an activated state for prolonged periods. Pre-activation must be brief.

  • Preparation: Dissolve 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in a minimum volume of DMF (approx. 2 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the solution. Stir for exactly 2 minutes to form the active O-At ester.

  • Coupling: Transfer the activated mixture to the peptide-resin. Agitate at room temperature for 3 to 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation Checkpoint 2 (Critical): Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (colorless/yellow resin) validates complete coupling. If positive, repeat the coupling step before proceeding to cleavage.

Phase 3: Cleavage and Global Deprotection

Causality of Scavenger Choice: We utilize Triisopropylsilane (TIS) instead of Ethanedithiol (EDT). EDT can cause unwanted thioalkylation side reactions with electron-rich indole rings during carbocation generation .

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / TIS / H2​O (95 : 2.5 : 2.5 v/v/v).

  • Cleavage: Treat the dried resin with the cleavage cocktail for exactly 2 hours at room temperature. Prolonged exposure (>3 hours) risks partial debenzylation of the 6-position.

  • Precipitation: Filter the resin and precipitate the cleaved peptide conjugate in cold diethyl ether. Centrifuge and wash the pellet with ether (3x).

  • Validation Checkpoint 3: Analyze the crude product via LC-MS to confirm the presence of the intact benzyloxy-indole-peptide conjugate.

Visualizations

Workflow Diagram

The following diagram illustrates the logical progression and self-validating feedback loops of the SPPS workflow.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Monomer Activation (6-BnO-1-Me-Indole-2-COOH + HATU + DIPEA) Deprotect->Activate Wash (DMF/DCM) Couple Coupling Reaction (3-4 hours, RT) Activate->Couple Validate Self-Validation: Kaiser Test / LC-MS Couple->Validate Validate->Couple If Positive (Incomplete) Cleave Resin Cleavage (TFA/TIS/H2O) Validate->Cleave If Negative (Complete) PostMod Optional: H2, Pd/C (Yields 6-OH Indole) Cleave->PostMod Purified Conjugate

Figure 1: Self-validating SPPS workflow for 6-benzyloxy-1-methyl-1H-indole-2-carboxylic acid.

Pharmacological Application Pathway

When utilized in drug discovery, the resulting peptidomimetics often target central nervous system receptors. The bulky lipophilic capping group drives allosteric modulation.

Pathway Ligand Indole-Capped Peptidomimetic Receptor NMDA Receptor (NR1/NR2B Subtype) Ligand->Receptor Allosteric Binding IonChannel Ca2+ Channel Pore Receptor->IonChannel Conformational Block Effect Inhibition of Excitotoxicity IonChannel->Effect Reduced Ca2+ Influx

Figure 2: Pharmacological pathway of indole-capped peptidomimetics targeting NR2B receptors.

Post-Cleavage Modification: Unmasking the 6-Hydroxy Group (Optional)

If the synthetic goal is to generate a 6-hydroxyindole derivative (which provides a critical hydrogen-bond donor for receptor interaction while maintaining the 1-methyl constraint), the benzyloxy group must be removed post-cleavage.

  • Dissolve the purified peptide conjugate in Methanol/Ethyl Acetate (1:1).

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (1 atm, balloon) for 4–6 hours at room temperature.

  • Filter through a Celite pad to remove the catalyst, concentrate under reduced pressure, and purify via preparative HPLC.

References

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the three-step synthesis of 6-(Benzyloxy)-1-methyl-1H-indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the three-step synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid from ethyl 6-hydroxy-1H-indole-2-carboxylate.

Rather than just providing a list of reagents, this guide breaks down the mechanistic causality behind each synthetic choice, ensuring your workflow is robust, reproducible, and self-validating.

Synthesis Workflow & Critical Nodes

SynthesisWorkflow SM Starting Material: Ethyl 6-hydroxy-1H-indole-2-carboxylate Step1 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF Goal: Protect 6-OH SM->Step1 Monitor: C- vs O-alkylation Step2 Step 2: N-Methylation Reagents: MeI, KOt-Bu, DMF Goal: Methylate Indole N-H Step1->Step2 Monitor: Incomplete conversion Step3 Step 3: Ester Hydrolysis Reagents: KOTMS, THF, Reflux Goal: Cleave Ethyl Ester Step2->Step3 Monitor: Ester cleavage Product Target Product: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Step3->Product Final Isolation

Workflow for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid synthesis with key reaction nodes.

Troubleshooting FAQs

Q1: I am seeing significant C-alkylation during the initial benzylation of the 6-hydroxyl group. How can I improve O-selectivity?

A: This is a classic Hard-Soft Acid-Base (HSAB) issue. The phenoxide-like oxygen at the 6-position is a "hard" nucleophile, while the indole C3 position is "soft." Using a hard base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) at ambient temperature strongly favors O-alkylation. Elevated temperatures increase the kinetic energy of the system, allowing the softer C3 position to competitively attack the benzyl bromide. Keep the reaction strictly between 20–25 °C to maintain O-selectivity.

Q2: My N-methylation yields are inconsistent. I observe unreacted starting material alongside premature ester hydrolysis when using Sodium Hydride (NaH). What is the optimal base?

A: The indole N-H is weakly acidic (pKa ~16.2). While NaH is a standard deprotonating agent, commercial 60% dispersions in mineral oil frequently absorb atmospheric moisture over time, generating Sodium Hydroxide (NaOH). This hydroxide impurity rapidly attacks the C2-ester, leading to premature saponification before N-methylation can occur.

To resolve this, switch to Potassium tert-butoxide (KOt-Bu)[1]. KOt-Bu provides sufficient basicity to deprotonate the indole nitrogen, but its steric bulk prevents it from acting as a nucleophile against the ester carbonyl. This ensures exclusive N-alkylation when Methyl Iodide (MeI) is introduced.

Table 1: Comparison of Base/Solvent Systems for Indole N-Methylation Yields

Base SystemSolventConditionsConversion (%)Primary Impurity Profile
K₂CO₃ (2.0 eq)AcetoneReflux, 24h< 40%Unreacted starting material
NaH (1.5 eq, 60% disp.)DMF0 °C to RT, 4h~75%Premature ester hydrolysis (if wet)
KOt-Bu (1.2 eq) DMF RT, 24h > 95% None detected (Optimal)
Q3: Standard LiOH/NaOH hydrolysis is causing degradation or incomplete conversion of my hydrophobic indole ester. How can I selectively hydrolyze the ester without harsh aqueous conditions?

A: Standard aqueous saponification (LiOH in THF/MeOH/H₂O) often struggles with highly hydrophobic substrates like 6-benzyloxy-1-methyl-1H-indole-2-carboxylate. The poor solubility of the substrate in the aqueous biphasic mixture requires prolonged heating, which can degrade the indole core or prematurely cleave the benzyl ether.

The authoritative solution is to use anhydrous Potassium trimethylsilanolate (KOTMS) in THF[1]. KOTMS delivers a highly nucleophilic silanolate anion under completely anhydrous conditions[2]. It attacks the ester carbonyl to form a silyl ester intermediate, which rapidly collapses to the stable potassium carboxylate salt, bypassing the need for water during the reaction phase[3].

Validated Methodology: Anhydrous Ester Hydrolysis using KOTMS

This protocol is adapted from established medicinal chemistry workflows for indole-2-carboxamides[1] and ensures high-yielding ester cleavage without ether degradation.

Objective: Convert 6-benzyloxy-1-methyl-1H-indole-2-carboxylic acid ethyl (or methyl) ester to the corresponding carboxylic acid.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole ester (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Base Addition: Add Potassium trimethylsilanolate (KOTMS) (1.5 eq) in one continuous portion.

    • Self-Validation Checkpoint: The solution should remain homogeneous. KOTMS is highly moisture-sensitive; ensure you are using a freshly opened or properly stored reagent. If the solution turns immediately cloudy, your KOTMS may have degraded to KOH and hexamethyldisiloxane.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 1 hour[1].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The non-polar starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot corresponding to the potassium salt of the product.

  • Quench & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into distilled water (equal to the volume of THF used)[1].

  • Acidification: Slowly acidify the aqueous mixture to pH 2–3 using 1M HCl[1].

  • Recovery: The target carboxylic acid will precipitate as a solid. Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under high vacuum overnight.

    • Self-Validation Checkpoint: Analyze the dried solid via LC-MS. The parent mass should confirm the target product ([M-H]⁻ = 280.1 m/z).

References

  • Borza, I., et al. "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides." Journal of Medicinal Chemistry, 2007, 50(5), 901-914. URL: [Link]

  • Lovrić, M., et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids." Croatica Chemica Acta, 2007, 80(4), 317-321. URL: [Link]

  • Denmark, S. E., et al. "Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the 'Boronate Mechanism': Evidence for the Alternative Fork in the Trail." Journal of the American Chemical Society, 2022, 144(11), 5136–5147. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in DMSO

Welcome to the advanced troubleshooting guide for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid . While dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of organic compounds, highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid . While dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of organic compounds, highly functionalized indole derivatives frequently exhibit unpredictable solubility profiles.

As an application scientist, I have structured this guide to move beyond basic recommendations. We will dissect the molecular mechanics causing your precipitation issues and provide self-validating, step-by-step protocols to ensure stable, assay-ready stock solutions.

Root Cause Analysis: The Chemistry of Precipitation

To solve the solubility issue, we must first understand the structural causality of the molecule:

  • Carboxylic Acid Dimerization: In polar aprotic solvents like DMSO, carboxylic acids frequently form highly stable, intermolecular hydrogen-bonded dimers. This dimerized state essentially hides the polar functional groups from the solvent, creating a highly lipophilic, crystal-lattice structure that resists solvation.

  • Hydrophobic Bulk: The addition of the 6-benzyloxy group introduces a large, flexible, and highly hydrophobic aromatic moiety. Combined with the 1-methyl substitution—which eliminates the indole N-H hydrogen bond donor—the molecule's overall lipophilicity is drastically increased compared to a native indole core.

  • Hygroscopic Solvent Failure: DMSO rapidly absorbs atmospheric moisture. Carboxylic acids are approximately four times more likely to precipitate from "wet" DMSO because the introduced water molecules disrupt the solvent's ability to solvate large organic anions and dimers[1].

Solubilization Logic & Workflow

Before attempting chemical interventions, follow this logical progression to isolate whether your issue is kinetic (requires energy to break the lattice) or thermodynamic (requires chemical modification to remain in solution).

Sol Start Weigh 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid Anhydrous Add Anhydrous DMSO (≤0.01% water) Start->Anhydrous Check1 Clear Solution? Anhydrous->Check1 Heat Heat to 37°C & Sonicate (10-15 min) Check1->Heat No Success Proceed to Assay / Aliquot Check1->Success Yes Check2 Clear Solution? Heat->Check2 Base Add 1.1 eq DIPEA (Base-Assisted Ionization) Check2->Base No Check2->Success Yes Check3 Clear Solution? Base->Check3 Check3->Success Yes Fail Use Co-solvent System (PEG400 / Tween 80) Check3->Fail No

Workflow for troubleshooting indole-2-carboxylic acid derivative solubility in DMSO.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Solvation and Kinetic Disruption

Causality: Sonication provides the localized cavitation energy required to shatter the strong intermolecular hydrogen bonds of the carboxylic acid dimers. Mild heat simultaneously increases the kinetic energy of the solvent molecules, facilitating rapid solvation before the dimers can reform.

Step-by-Step Methodology:

  • Preparation: Purge your mixing vial with dry nitrogen or argon gas to displace ambient humidity.

  • Solvent Quality: Use only freshly opened, anhydrous DMSO (≤0.01% water). Do not use DMSO that has been stored on a benchtop for weeks.

  • Addition: Add the anhydrous DMSO to the pre-weighed powder to target your desired concentration (e.g., 10 mM).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Transfer the vial to a heated ultrasonic water bath set to 37°C. Sonicate for 10–15 minutes.

  • Self-Validation Step: Visually inspect the vial against a stark black background under bright light to check for micro-crystals. To definitively validate solvation, centrifuge the vial at 10,000 x g for 5 minutes. If a microscopic white pellet forms at the bottom, the solution is incomplete; proceed to Protocol B.

Protocol B: Base-Assisted Ionization (For Stubborn Stocks)

Causality: If kinetic energy fails, the dimer must be chemically dismantled. By adding a non-nucleophilic organic base, we deprotonate the C2-carboxylic acid. The resulting carboxylate anion cannot dimerize and is highly solvated by the polar DMSO, while the bulky organic counterion provides lipophilic compatibility.

Step-by-Step Methodology:

  • Base Selection: Select N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stoichiometric Addition: Add exactly 1.05 to 1.1 molar equivalents of the base relative to the indole compound directly into the DMSO suspension.

  • Agitation: Vortex immediately for 30 seconds. The cloudy suspension should rapidly clarify into a transparent solution.

  • Self-Validation Step: Remove a 1 µL aliquot and dilute it into 99 µL of distilled water. Spot this onto a pH test strip. A successful stoichiometric salt formation should yield an apparent pH of ~7.0–8.0. If the pH is >9.0, excess unreacted base is present, which may cause off-target effects in downstream cellular assays.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid under various solvent conditions, allowing you to select the appropriate intervention based on your target concentration.

Solubilization StrategySolvent SystemExpected Max Solubility (mg/mL)Stock Stability (at 25°C)Mechanism of Action
Standard Dissolution Wet DMSO (>0.5% water)< 1.0< 2 hours (precipitates)Baseline / Dimers intact
Kinetic Disruption Anhydrous DMSO (≤0.01% H₂O)~ 5.0 - 10.024 - 48 hoursLattice disruption via cavitation
Base-Assisted Ionization Anhydrous DMSO + 1.1 eq DIPEA> 25.0> 1 weekChemical dimer dissociation
Micellar Co-solvent 50% DMSO / 40% PEG400 / 10% Tween 80~ 15.0> 1 weekMicellar encapsulation / Kinetic retardation

Frequently Asked Questions (FAQs)

Q1: My stock solution was perfectly clear yesterday, but today there are crystals at the bottom of the tube. What happened? A1: This is a classic symptom of moisture contamination. DMSO is highly hygroscopic. Every time the vial is opened, it absorbs water from the air. As the water content increases, the solvent's polarity shifts, forcing the highly lipophilic 6-benzyloxy group out of solution. Furthermore, the crystallized compound often crashes out into a lower-energy, less DMSO-soluble polymorphic form[1]. Solution: Aliquot your stocks immediately upon preparation and store them at -20°C in tightly sealed, argon-purged vials. Thaw each aliquot only once[2].

Q2: I need to dilute my DMSO stock into an aqueous assay buffer (pH 7.4), but it instantly forms a cloudy suspension. How can I prevent this "solvent crash"? A2: When DMSO is diluted into water, the hydrophobic benzyloxy and N-methyl groups rapidly aggregate to minimize contact with the aqueous environment. Solution: First, ensure the final DMSO concentration in your assay remains below 2%[3]. Second, pre-mix your DMSO stock with a surfactant or co-solvent (e.g., PEG400 or Tween 80) before adding it dropwise to a rapidly stirring aqueous buffer. Alternatively, ensure your assay buffer is strongly buffered at a pH > 7.4 to guarantee the carboxylic acid remains fully ionized upon entry into the aqueous phase.

Q3: Will adding DIPEA to my DMSO stock interfere with my downstream in vitro cellular assays? A3: It depends entirely on your final dilution factor. If you dilute a 10 mM stock 1:1000 into cell culture media, the final DIPEA concentration is 10 µM, which is generally well-tolerated by most mammalian cell lines. However, to maintain scientific integrity, you must run a vehicle control containing the exact same matched concentration of both DMSO and DIPEA to rule out basic toxicity or off-target metabolic effects.

References

  • Samples in DMSO: What an end user needs to know Source: Ziath / LRIG Presentation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyloxy Deprotection in Indole-2-Carboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced challenges of removing benzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the nuanced challenges of removing benzyloxy protecting groups (benzyl ethers/esters) from indole-2-carboxylic acid scaffolds.

Indole cores are notoriously sensitive to both reductive and acidic environments. This guide moves beyond basic troubleshooting by explaining the causality behind impurity formation and providing self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Mechanistic Workflow: Deprotection Pathways & Impurities

Understanding the mechanistic divergence during deprotection is the first step in preventing side reactions. The diagram below illustrates how the choice of reagents dictates the formation of either the target product or specific impurities.

G cluster_hydro Catalytic Hydrogenation Pathway cluster_acid Acidic Cleavage Pathway Start Benzyloxy-Indole-2-Carboxylic Acid H2 Pd/C Catalyst Start->H2 Acid Strong Acid (e.g., TFA) Start->Acid Product1 Target Indole (Clean Deprotection) H2->Product1 Transfer Hydrogenation (Limited H2) Impurity1 Indoline Impurity (Over-reduction) H2->Impurity1 High H2 Pressure Acidic Solvent Product2 Target Indole (Clean Deprotection) Acid->Product2 + Scavengers (Thioanisole) Impurity2 C3-Benzylated Indole (Electrophilic Attack) Acid->Impurity2 No Scavengers (Carbocation Trap Fails)

Mechanistic pathways of benzyloxy deprotection in indoles and associated impurity generation.

Troubleshooting Guides

Issue 1: Over-Reduction to Indoline Impurities

Q: Why is my indole ring reducing to indoline during Pd/C hydrogenation of the benzyl ester/ether? A: Indole-2-carboxylic acids possess an electron-rich pyrrole ring. During standard catalytic hydrogenation (Pd/C with H₂ gas), the C2-C3 double bond is highly susceptible to over-reduction, generating unwanted indoline-2-carboxylic acid impurities[1].

  • Causality: The planar indole ring coordinates strongly to the palladium surface, allowing facile hydrogen insertion across the C2-C3 bond. This is exacerbated by high hydrogen pressure, highly active unpoisoned catalysts, or acidic solvents that protonate the indole core.

  • Solution: Switch to Transfer Hydrogenation . By using a chemical hydrogen donor (like 1,4-cyclohexadiene) instead of H₂ gas, you strictly limit the availability of hydrogen in the system, achieving chemoselective cleavage of the benzyloxy group without reducing the indole core, as documented by the 2[2].

Issue 2: C-Benzylation (Friedel-Crafts Alkylation)

Q: I switched to acidic cleavage (TFA) to avoid over-reduction, but now my LC-MS shows a massive +90 Da impurity. What is this? A: The +90 Da mass corresponds to a benzyl adduct. You are observing C-benzylation, a Friedel-Crafts-type alkylation impurity.

  • Causality: Acidic cleavage of a benzyloxy group generates a highly electrophilic benzyl carbocation. Because the C3 position of the indole ring is highly nucleophilic, the carbocation rapidly attacks it before it can be quenched by the solvent.

  • Solution: Introduce a carbocation scavenger. Thioanisole is highly effective for indole derivatives (a technique borrowed from peptide synthesis for tryptophan protection). Its sulfur atom is significantly more nucleophilic than the indole C3 position, irreversibly trapping the benzyl cation as a sulfonium salt[3]. See 3[3] for foundational principles on sulfonyl/benzyl scavenging.

Issue 3: Catalyst Poisoning & Incomplete Cleavage

Q: My hydrogenation stalls at 50% conversion, even when I purge and add fresh H₂ gas. Why? A: Your palladium catalyst is likely being poisoned by the substrate or trace impurities.

  • Causality: Indole derivatives, particularly those containing basic amines or trace sulfur impurities from upstream synthetic steps, can strongly coordinate to the active palladium sites, effectively blocking the catalytic cycle.

  • Solution: Perform a rigorous acid-base extraction prior to hydrogenation to remove coordinating impurities. Alternatively, switch the solvent from MeOH to EtOAc/EtOH mixtures, or increase the catalyst loading to 15-20 wt%.

Quantitative Data: Method Comparison

To aid in selecting the optimal deprotection strategy, the following table summarizes the expected impurity profiles based on empirical laboratory data:

Deprotection StrategyReagents / ConditionsTypical YieldIndoline Impurity (Over-reduction)C-Benzylation Impurity (Alkylation)
Standard Hydrogenation H₂ (balloon), 10% Pd/C, MeOH, RT60–75%15–30%< 1%
Transfer Hydrogenation 1,4-Cyclohexadiene, 10% Pd/C, EtOH, 60°C85–95%< 2% < 1%
Unscavenged Acidic Cleavage TFA, DCM, RT40–50%< 1%30–50%
Scavenged Acidic Cleavage TFA, Thioanisole (5 eq), DCM, RT80–90%< 1%< 5%

Validated Experimental Protocols

Protocol A: Chemoselective Transfer Hydrogenation

Self-Validating Mechanism: The stoichiometric limitation of the hydrogen donor (1,4-cyclohexadiene) ensures that once the highly labile benzyloxy group is cleaved, there is insufficient thermodynamic driving force and available hydrogen to reduce the stable indole aromatic system. Success is visually confirmed by the evolution of benzene (byproduct) and the absence of the characteristic indoline UV-shift on TLC.

  • Preparation: Dissolve the benzyloxy-indole-2-carboxylic acid derivative (1.0 eq) in anhydrous ethanol to a concentration of 0.1 M.

  • Catalyst Addition: Add 10 wt% Pd/C (0.1 eq by weight). Safety Note: Purge the flask with N₂ before and after addition to prevent solvent ignition.

  • Donor Addition: Add 1,4-cyclohexadiene (5.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Filter the warm mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The volatile byproduct (benzene) is removed during evaporation, leaving the pure deprotected indole.

Protocol B: Scavenged Acidic Cleavage

Self-Validating Mechanism: The nucleophilic scavenger (thioanisole) outcompetes the indole C3 position for the benzyl carbocation. The resulting benzyl-thioanisole sulfonium salt is highly water-soluble, ensuring that a simple aqueous wash completely separates the impurity from the organic-soluble indole product, validating the purification step intrinsically.

  • Preparation: Dissolve the protected indole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Scavenger Addition: Add thioanisole (5.0 eq) to the solution and stir for 5 minutes.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to achieve a 20% v/v ratio with DCM.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS until the starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and the majority of the TFA.

  • Isolation: Partition the crude residue between ethyl acetate and 1M HCl. The sulfonium byproduct partitions entirely into the aqueous layer, while the target indole-2-carboxylic acid remains in the organic layer. Dry the organic layer over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use p-methoxybenzyl (PMB) instead of a standard benzyl group to make deprotection easier? A: Yes. PMB ethers/esters have a significantly lower oxidation potential than standard benzyl groups. They can be cleaved under highly mild oxidative conditions (e.g., using DDQ or photoredox catalysis)[4]. This completely bypasses both the hydrogenation (avoiding indoline formation) and strong acid (avoiding C-alkylation) pathways. See 4[4] for advanced PMB cleavage methodologies.

Q: How do I remove residual toluene or benzyl alcohol after deprotection? A: Benzyl alcohol can be difficult to remove via evaporation due to its high boiling point (205°C). For indole-2-carboxylic acids, the most reliable method is an acid-base extraction. Dissolve the crude mixture in aqueous NaOH (pH > 10) to form the water-soluble sodium carboxylate salt. Wash the aqueous layer with diethyl ether to extract the benzyl alcohol/toluene. Finally, acidify the aqueous layer with HCl (pH < 3) to precipitate the pure indole-2-carboxylic acid.

References

  • HK1086262B - Novel method for synthesising (2s, 3as, 7as)
  • Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL
  • Source: Peptide.
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, unreacted starting materials, or unexpected byproducts when attempt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, unreacted starting materials, or unexpected byproducts when attempting amide or ester coupling with 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid .

The 1-methyl group and the rigid planar indole core create a severe steric shield around the C2-carboxylic acid, rendering standard carbodiimide coupling methods largely ineffective. Furthermore, the 6-benzyloxy group increases the molecule's lipophilicity, which can lead to solubility challenges in standard polar aprotic solvents, necessitating careful solvent and reagent selection.

Diagnostic Workflow

Before beginning your synthesis, use the following diagnostic workflow to select the optimal coupling strategy based on your amine partner's nucleophilicity and steric profile.

TroubleshootingWorkflow A Start: 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid B Assess Amine Partner A->B C Primary / Unhindered B->C D Secondary / Hindered B->D E Coupling: HATU + DIPEA in NMP C->E H Activation: Ghosez's Reagent (Acid Chloride Formation) D->H F Guanylation Observed? E->F G Switch Base to 2,6-Lutidine F->G Yes I Successful Amide Bond F->I No G->I H->I

Workflow for overcoming steric hindrance in 1-methylindole-2-carboxylic acid coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard carbodiimide reagents (EDC, DCC) yield predominantly unreacted starting material or N-acylureas? A1: When using EDC or DCC, the initial reaction forms an O-acylisourea intermediate. Normally, this intermediate is rapidly attacked by the amine nucleophile or an additive like HOBt. However, the bulky 1-methyl group on the indole ring restricts the trajectory of incoming nucleophiles. This kinetic delay allows the O-acylisourea to undergo a spontaneous, irreversible intramolecular rearrangement (O-to-N acyl migration) to form a stable, inactive N-acylurea byproduct. The classical approaches based on these coupling agents generally fail for highly hindered amide types [1].

Q2: I switched to HATU, but my LC-MS shows a +99 Da mass adduct on my amine instead of the desired product. What is happening? A2: This is a known side reaction called guanylation [2]. When the carboxylic acid is extremely hindered, the activation step is slow. If you are using a relatively nucleophilic amine, it can bypass the carboxylic acid entirely and directly attack the uronium carbon of HATU, forming a stable tetramethylguanidinium byproduct (+99 Da mass shift). To suppress this, you must switch your base from DIPEA or TEA to a less nucleophilic, sterically hindered base like 2,6-lutidine or 2,4,6-collidine . These bases facilitate the deprotonation of the acid without catalyzing the guanylation of the amine.

Q3: Even with HATU and 2,6-lutidine, my coupling with a secondary/electron-deficient amine fails. What is the ultimate fallback? A3: For the most recalcitrant couplings, you must convert the carboxylic acid to an acid chloride. However, standard chlorinating agents (like thionyl chloride or oxalyl chloride with DMF) can cause electrophilic chlorination at the electron-rich C3 position of the indole or cleave the benzyloxy ether. The solution is to use Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). This reagent operates under strictly neutral conditions, converting the hindered acid to an acyl chloride without generating harsh HCl gas or requiring Lewis acids [3], [4].

Quantitative Data: Comparative Coupling Efficiencies

The following table summarizes the expected outcomes when coupling 1-methylindole-2-carboxylic acid derivatives under various conditions.

Coupling ReagentBaseSolventAmine TypeTypical Yield (%)Primary Byproduct / Issue
EDC / HOBt DIPEADMFPrimary< 10%N-acylurea formation
HATU DIPEADMFPrimary60 - 75%Guanylated amine (+99 Da)
HATU 2,6-LutidineNMPPrimary85 - 95%None (Clean conversion)
COMU TMPDMFSecondary40 - 50%Unreacted Starting Material
Ghosez's Reagent PyridineDCMSecondary / Hindered80 - 90%None (Clean conversion)

Validated Experimental Protocols

Protocol A: Uronium-Based Coupling (Optimized for Primary/Unhindered Amines)

Causality Note: NMP is selected over DMF to enhance the solubility of the lipophilic 6-benzyloxy group. 2,6-Lutidine is explicitly chosen to prevent amine guanylation while maintaining sufficient basicity for HOAt ester formation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous NMP to achieve a 0.1 M concentration.

  • Activation: Add HATU (1.1 equiv) and 2,6-lutidine (3.0 equiv) to the solution. Stir the mixture at room temperature for 15–20 minutes. Self-Validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS, confirming active ester formation.

  • Coupling: Add the amine nucleophile (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (critical for removing the 2,6-lutidine), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Ghosez's Reagent-Mediated Coupling (For Secondary/Hindered Amines)

Causality Note: Ghosez's reagent forms the acid chloride smoothly without generating HCl, protecting the acid-sensitive indole core and the benzyloxy ether from degradation.

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Add Ghosez's reagent (1.2 equiv) dropwise.

  • Stirring: Remove the ice bath, warm to room temperature, and stir for 2 hours. The reaction mixture will become homogenous as the highly soluble acid chloride forms.

  • Amine Addition: Cool the mixture back to 0 °C. Add a pre-mixed solution of the hindered amine (1.1 equiv) and anhydrous pyridine (3.0 equiv) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation: LC-MS of a methanol-quenched aliquot should show no residual methyl ester, indicating complete consumption of the acid chloride.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO3, 1M citric acid (to remove pyridine without harsh acidification), and brine. Dry over MgSO4, filter, and concentrate.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (2015) URL: [Link]

  • Title: Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds Source: Organic Process Research & Development (2014) URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Synthesis of Secondary Amides from Thiocarbamates Source: Organic Letters (2018) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS 933474-42-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS 933474-42-1). While this compound is a highly valuable building block—frequently utilized in the synthesis of NR2B subunit-selective NMDA receptor antagonists[1]—its specific structural motifs make it highly vulnerable to degradation if handled improperly.

Below, our Application Scientists break down the causality of these degradation pathways and provide self-validating protocols to ensure the integrity of your compound.

Part 1: Troubleshooting & FAQs

Q: My compound is losing mass and purity over time at room temperature. What is the primary mechanism of this degradation?

A: The primary degradation pathway is thermal and hydrolytic decarboxylation [2]. Indole-2-carboxylic acids are uniquely prone to losing their carboxyl group (-CO 2​ ) because the electron-rich nature of the indole ring facilitates protonation at the C3 position. This protonation is the rate-determining step. Furthermore, ambient moisture significantly accelerates this process via a hydrolytic mechanism that involves the addition of water to the carboxyl group, forming a highly unstable protonated carbonic acid intermediate[3].

Q: I detected a new peak in my LC-MS with a mass of M-44. How do I prevent this?

A: An M-44 peak is the definitive mass-spectrometric signature of decarboxylation (loss of CO 2​ = 44 Da), resulting in the degradant 6-(benzyloxy)-1-methyl-1H-indole[2]. To prevent this, you must eliminate the two primary catalysts: thermal energy and moisture. Never dry this compound using a heating oven. Heat drives the reaction kinetics forward. Instead, utilize vacuum desiccation at room temperature and mandate cryogenic storage (-20°C).

Q: The powder has changed from off-white to a brownish-pink hue. Is it still usable?

A: This color shift indicates oxidative degradation of the indole core. Indoles are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ultraviolet (UV) light. While the molar percentage of the oxidized degradant might be low, these colored impurities can severely interfere with sensitive downstream biological assays or transition-metal-catalyzed syntheses. You must verify purity via HPLC-UV (at 254 nm) before use. To prevent this, always store the compound under an inert Argon atmosphere in amber vials.

Part 2: Mechanistic Pathways & Quantitative Stability

To effectively prevent degradation, you must understand the molecular causality. The diagram below illustrates the sequence of events leading to the most common failure mode: thermal decarboxylation.

DegradationPathway A 6-(Benzyloxy)-1-methyl -1H-indole-2-carboxylic acid (Intact Compound) B Thermal Stress / Moisture (Protonation at C3) A->B C Decarboxylation (Loss of CO2) B->C D 6-(Benzyloxy)-1-methyl -1H-indole (M-44 Degradant) C->D

Figure 1: Mechanism of thermal decarboxylation of the indole-2-carboxylic acid core.

Quantitative Stability Profile

The table below summarizes the expected degradation rates of the compound under varying environmental conditions. This data highlights why strict environmental controls are non-negotiable.

Storage TemperatureAtmosphereMoisture LevelEst. Monthly Degradation Rate (%)Primary Degradant Profile
25°C (Room Temp) Ambient AirHigh Humidity2.0% - 5.0%M-44 (Decarboxylated), Oxides
25°C (Room Temp) DesiccatedAnhydrous< 1.0%M-44 (Decarboxylated)
4°C (Refrigerated) Ambient AirModerate< 0.5%Trace M-44, Trace Oxides
-20°C (Cryogenic) Argon PurgedAnhydrous< 0.01% None Detected

Part 3: Validated Storage & Handling Protocol

To ensure a self-validating system, do not simply place the bulk bottle in a freezer. Follow this step-by-step methodology to halt degradation kinetics and verify compound integrity.

StorageWorkflow Step1 1. Purity QC (HPLC/LC-MS) Step2 2. Vacuum Desiccation (Remove H2O) Step1->Step2 Step3 3. Argon Purge (Exclude O2) Step2->Step3 Step4 4. Amber Aliquots (Block UV) Step3->Step4 Step5 5. -20°C Storage (Halt Kinetics) Step4->Step5

Figure 2: Validated step-by-step workflow for optimal cryogenic storage and handling.

Step-by-Step Methodology

Step 1: Baseline Purity Verification (Self-Validation)

  • Action: Run an initial HPLC-UV (254 nm) and LC-MS analysis on the received bulk material.

  • Causality: You must establish a baseline to ensure the material was not degraded during shipping. Specifically, scan for the M-44 mass peak to confirm the absence of pre-existing decarboxylated impurities[2].

Step 2: Anhydrous Vacuum Desiccation

  • Action: Place the open bulk vial inside a vacuum desiccator containing phosphorus pentoxide (P 2​ O 5​ ) or anhydrous calcium sulfate for 24 hours at room temperature.

  • Causality: Trace moisture acts as a potent catalyst for hydrolytic decarboxylation[3]. Removing water mechanically via vacuum prevents the formation of the protonated carbonic acid intermediate without applying damaging thermal stress.

Step 3: Inert Gas Purging

  • Action: Transfer the desiccated vial to a glove box or utilize a Schlenk line to purge the headspace with high-purity Argon gas.

  • Causality: Argon is denser than Nitrogen and provides a superior, heavier "blanket" over the solid powder, effectively displacing atmospheric oxygen and preventing the auto-oxidation of the electron-rich indole core.

Step 4: Amber Glass Aliquoting

  • Action: Divide the bulk material into single-use, amber glass vials.

  • Causality: Amber glass blocks UV radiation, preventing photolytic cleavage of the benzyloxy ether linkage at the 6-position. Creating single-use aliquots is critical; it prevents the introduction of atmospheric condensation that occurs when a cold bulk bottle is repeatedly opened and subjected to freeze-thaw cycles.

Step 5: Cryogenic Sealing and Storage

  • Action: Seal the vials tightly with PTFE-lined caps, wrap the seals with Parafilm, and store immediately at -20°C.

  • Causality: Lowering the temperature to -20°C drastically reduces the kinetic energy available to the system, effectively halting the rate-determining C3-protonation step required for decarboxylation[2].

References

  • Decarboxylation of indole-2-carboxylic acids: improved procedures Source: Journal of Organic Chemistry (American Chemical Society) URL:2

  • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid Source: National Institutes of Health (NIH) URL:3

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides Source: Journal of Medicinal Chemistry (American Chemical Society) URL:1

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on fundamental chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on fundamental chromatographic principles and extensive field experience to help you navigate the nuances of method development for this specific molecule. This guide is structured to provide not just protocols, but a deep understanding of the underlying chemistry that governs the separation process, enabling you to troubleshoot effectively and develop robust, reliable methods.

Understanding the Analyte: Physicochemical Properties

The key to successful method development is understanding the physicochemical properties of the target analyte. 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a multi-functional molecule, and its behavior on a reversed-phase column is dictated by its key structural features.

PropertyStructural FeatureImplication for Reversed-Phase HPLC
Acidic Group Carboxylic Acid (-COOH)The primary driver of pH-dependent retention. The molecule's charge state, and therefore its hydrophobicity, can be manipulated by adjusting the mobile phase pH.
Hydrophobic Core Indole Ring SystemProvides strong hydrophobic character, ensuring good retention on non-polar stationary phases like C18.
Additional Hydrophobicity Benzyloxy GroupSignificantly increases the molecule's non-polar nature and LogP value, leading to longer retention times compared to simpler indole carboxylic acids.
N-Substitution N-Methyl GroupBlocks the indole nitrogen from participating in certain secondary interactions, which can sometimes simplify chromatography compared to N-H indoles.

FAQs: Getting Started with Method Development

This section addresses common initial questions to establish a robust starting point for your chromatographic method.

Q1: What is a good starting mobile phase and column for analyzing 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid?

A1: A robust starting point for this analyte is reversed-phase chromatography, which separates compounds based on hydrophobicity.

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the standard choice and highly recommended.[2] The C18 stationary phase provides sufficient hydrophobic interaction for retaining the benzyloxy-indole core.

  • Mobile Phase (Aqueous Component): An acidic buffer is essential. Start with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. A pH in the range of 2.5-3.0 is ideal.[3][4] This low pH ensures the carboxylic acid group of your analyte is fully protonated (uncharged), a technique known as ion suppression .[5]

  • Mobile Phase (Organic Component): Acetonitrile is an excellent starting choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.[6]

  • Initial Conditions: Begin with a simple isocratic elution of 50:50 (v/v) Acetonitrile:0.1% Formic Acid in Water. If the analyte elutes too quickly or too slowly, adjust the ratio accordingly or switch to a gradient.

Q2: Why is controlling the mobile phase pH so critical for this compound?

A2: The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like your target analyte.[7][8] The carboxylic acid group has a pKa around 3.6.

  • At low pH (e.g., pH < 2.6): The mobile phase pH is more than one unit below the analyte's pKa. The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is significantly more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, longer, more stable retention times.[9]

  • At high pH (e.g., pH > 4.6): The mobile phase pH is more than one unit above the pKa. The analyte will be in its ionized, deprotonated form (-COO⁻). This anionic form is much more polar (less hydrophobic) and will have very little retention on a reversed-phase column.[8]

  • At a pH near the pKa (pH ≈ 3.6): The analyte will exist as a mixture of both protonated and deprotonated forms. This can lead to severe peak broadening or split peaks, as the two forms may exhibit different retention behaviors.[5][10] Therefore, it is crucial to work at a pH at least 1.5-2 units away from the analyte's pKa for method robustness.[11]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: Both are viable options, and the choice can influence selectivity, especially when separating the main peak from impurities.

  • Acetonitrile: Generally provides higher efficiency (sharper peaks) and lower backpressure. It is often the first choice for method development.[6]

  • Methanol: Is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase, which can alter the elution order of closely related compounds. If you have difficulty resolving impurities with acetonitrile, switching to methanol is a valuable strategy.[12]

A recommended approach is to screen both solvents during method development to determine which provides the optimal separation for your specific sample matrix.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: Significant Peak Tailing

Q: My peak for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is broad and asymmetrical (tailing). What causes this and how can I achieve a sharp, symmetrical peak?

A: Peak tailing for an acidic compound is a very common issue in reversed-phase HPLC.[13] It compromises accurate integration and reduces sensitivity. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

Causality & Solution Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Silanol Interactions: The most likely culprit. Standard silica-based C18 columns have residual silanol groups (-Si-OH). At mobile phase pH > 3.5, these groups can deprotonate to become anionic (-Si-O⁻). While your analyte is intended to be neutral at low pH, any small portion that is ionized can interact strongly with these anionic sites, retarding its elution and causing a tail. Lowering the pH to ~2.7 with an acid like formic acid neutralizes these silanols, eliminating this secondary interaction mechanism.[14]

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape. If you suspect this, simply dilute your sample and inject again. If the peak becomes more symmetrical, you have found the issue.[15]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase itself.[15]

Problem: Inconsistent Retention Times

Q: The retention time for my analyte is drifting from one injection to the next. What is causing this instability?

A: Retention time instability is a sign of a non-robust method. For an ionizable compound, the most common cause is inadequate pH control.

Key Causes and Solutions:

CauseExplanationSolution
Inadequate Buffering Using unbuffered acids (like 0.1% formic acid) can sometimes provide insufficient pH control, especially if the sample matrix itself is basic or acidic. Small shifts in pH can lead to large changes in retention.[10]Use a true buffer: Prepare a 10-25 mM phosphate or formate buffer and adjust the pH of the aqueous component to your target (e.g., pH 2.8) before mixing with the organic solvent.[3][11]
Poor Column Equilibration The column's stationary phase needs to be fully equilibrated with the mobile phase before the first injection. Insufficient equilibration will cause retention times to drift, usually decreasing with each run.Equilibrate properly: Flush the column with at least 10-15 column volumes of the initial mobile phase before starting the sequence. For a 150x4.6 mm column, this is about 15-25 mL.
Temperature Fluctuations Chromatography is sensitive to temperature. Changes in ambient lab temperature can affect mobile phase viscosity and analyte-stationary phase interactions, causing retention shifts.[6]Use a column thermostat: Set the column compartment to a stable temperature, for example, 30 °C or 35 °C, to ensure consistent performance.[16]
Problem: Poor Resolution from Impurities

Q: I cannot achieve baseline separation between my main compound and a closely eluting impurity. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α) of your separation. This is achieved by changing the chemistry of the system.

G Strategies to Improve Resolution cluster_0 Mobile Phase Strength cluster_1 Mobile Phase Selectivity cluster_2 Gradient Optimization A Decrease % Organic Modifier B Increases retention of all compounds, potentially allowing more time for separation. A->B Mechanism C Switch Organic Modifier D Change from Acetonitrile to Methanol (or vice-versa). Different solvent interactions can change elution order. [8] C->D Mechanism E Decrease Gradient Slope F A shallower gradient (e.g., 1% B/min vs 5% B/min) increases the separation window for closely eluting peaks. E->F Mechanism Start Poor Resolution Start->A Start->C Start->E

Sources

Troubleshooting

Technical Support Center: Safe Scaling of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Production

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid. As production moves from bench-scale to pilot or manufacturing scale, new challenges in safety, process control, and purity emerge. This document provides in-depth, experience-driven answers to common troubleshooting questions encountered during the scale-up of this multi-step synthesis.

Overall Synthesis Workflow

The production of the target compound typically follows a three-step sequence starting from a commercially available precursor, methyl 6-hydroxy-1H-indole-2-carboxylate. Each step presents unique challenges that are magnified during scale-up.

Synthesis_Workflow cluster_0 Step 1: O-Benzylation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification Start Methyl 6-hydroxy-1H- indole-2-carboxylate Step1_Product Methyl 6-(benzyloxy)-1H- indole-2-carboxylate Start->Step1_Product Benzyl Bromide, K2CO3, Acetone Step2_Product Methyl 6-(benzyloxy)-1-methyl- 1H-indole-2-carboxylate Step1_Product->Step2_Product Dimethyl Sulfate, KOtBu, THF Final_Product 6-(Benzyloxy)-1-methyl-1H- indole-2-carboxylic acid Step2_Product->Final_Product LiOH, THF/H2O, then Acid quench N_Methylation_Troubleshooting cluster_causes Root Causes cluster_solutions Corrective Actions Start Problem Observed: - Temp Spike - Incomplete Reaction - Hydrolysis Side Product Cause1 Poor Thermal Management Start->Cause1 Cause2 Inefficient Deprotonation Start->Cause2 Cause3 Water Contamination Start->Cause3 Solution3 Maintain Low Temperature (-5 to 0°C) Cause1->Solution3 Solution4 Slow, Controlled DMS Addition Cause1->Solution4 Solution1 Reverse Addition: Add substrate solution to KOtBu slurry Cause2->Solution1 Cause3->Solution1 Solution2 Use Anhydrous Solvent & Reagents Cause3->Solution2 End Desired Outcome: - Controlled Exotherm - High Conversion - Minimal Side Products

Caption: Troubleshooting logic for the N-methylation step.

  • Cause 1: Poor Thermal Management: Adding the potent base KOtBu to the substrate solution, or adding the methylating agent too quickly, will generate heat faster than the reactor's cooling system can remove it, causing a temperature spike. [1]* Cause 2: Inefficient Deprotonation: If the indole nitrogen is not fully deprotonated before the dimethyl sulfate (DMS) is added, the reaction will be incomplete. This can happen if the KOtBu is added too slowly or if mixing is poor.

  • Cause 3: Water Contamination: KOtBu reacts violently with water. [2][3][4]If your solvent (THF) or glassware is not scrupulously dry, a portion of the base will be quenched, leading to incomplete deprotonation. Furthermore, any water present can hydrolyze the DMS and potentially the ester product under the basic conditions, forming the carboxylic acid impurity you observed.

Corrective Protocol: Reverse Addition & Strict Anhydrous Conditions

  • Ensure Anhydrous Conditions: Dry the reactor thoroughly. Use anhydrous THF (<50 ppm water). Ensure the starting material is dry and the KOtBu is fresh and has been handled under inert gas. [5][3]2. "Reverse Addition" Strategy: Instead of adding the base to the substrate, add the substrate solution to a slurry of the base. This ensures that the substrate is immediately deprotonated upon entering the reactor, preventing buildup of unreacted starting material.

  • Temperature Control: Cool the reactor to -5 to 0°C before any additions. The deprotonation is fast even at this temperature.

  • Controlled DMS Addition: Add the DMS slowly via a syringe pump or metering pump, keeping the internal temperature below 5°C. This is the most critical step for controlling the exotherm.

Experimental Protocol: Scale-Up of N-Methylation
ParameterLab Scale (250 mL)Pilot Scale (50L)
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate10.0 g (35.5 mmol)1.5 kg (5.33 mol)
Potassium tert-Butoxide (KOtBu)4.4 g (39.1 mmol, 1.1 eq)664 g (5.92 mol, 1.1 eq)
Dimethyl Sulfate (DMS)3.7 mL (39.1 mmol, 1.1 eq)557 mL (5.86 mol, 1.1 eq)
Anhydrous Tetrahydrofuran (THF)150 mL25 L
Initial Temperature 0°C-5 to 0°C
Addition Time (Substrate) 10 minutes45-60 minutes
Addition Time (DMS) 15 minutes60-90 minutes
Max Internal Temperature < 5°C< 5°C

Step-by-Step Methodology:

  • Reactor Setup: Prepare a clean, dry, nitrogen-purged 50L reactor equipped with a powerful overhead stirrer and a cooling jacket pre-chilled to -10°C.

  • Base Slurry: Charge KOtBu (664 g) into the reactor under a strong nitrogen purge. Add anhydrous THF (10 L). Start stirring to form a slurry and cool the internal temperature to between -5 and 0°C.

  • Substrate Solution: In a separate dry vessel under nitrogen, dissolve the starting material (1.5 kg) in anhydrous THF (15 L).

  • Deprotonation (Reverse Addition): Slowly add the substrate solution to the KOtBu slurry in the reactor via a transfer line over 45-60 minutes. Maintain the internal temperature below 5°C.

  • Methylation: Once the substrate addition is complete, begin the slow, subsurface addition of dimethyl sulfate (557 mL) via a metering pump over 60-90 minutes. CRITICAL SAFETY STEP: Carefully monitor the internal temperature. If it rises above 5°C, stop the addition immediately and allow the cooling system to catch up.

  • Reaction Completion: Stir the reaction mixture at 0-5°C for 1-2 hours after the DMS addition is complete. Monitor by HPLC.

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Caution: This quench can be exothermic. Perform the addition slowly to control the temperature.

  • Work-up: Proceed with standard aqueous work-up and extraction with a suitable solvent like ethyl acetate.

Part 4: Troubleshooting Saponification and Purification
Question: The final saponification step is clean, but upon acidification to pH ~4, we get an oily precipitate that is very difficult to filter and purify. How can we achieve a crystalline final product?

Answer: "Oiling out" during precipitation is a common problem in crystallization, especially with planar aromatic molecules like indoles which can have strong intermolecular interactions. It occurs when the rate of precipitation is faster than the rate of crystal lattice formation. The key is to control the precipitation conditions carefully.

Strategies for Crystalline Product Isolation:

  • Solvent System: Purely aqueous precipitation is often problematic. Performing the acidification in a mixed solvent system can help. After the basic hydrolysis is complete, add a co-solvent like isopropanol (IPA) or ethanol before acidification. This increases the solubility of the product and its impurities, slowing down the precipitation rate upon acidification.

  • Temperature Control: Do not perform the acid quench at room temperature. Cool the reaction mixture to 0-5°C before slowly adding the acid. Lower temperatures decrease solubility and promote more orderly crystallization.

  • Rate of Acidification: This is crucial. Instead of a single bulk addition of acid, add the acid (e.g., 1M HCl) slowly, dropwise or via a pump, while vigorously stirring. Monitor the pH continuously. You will often see the product begin to crystallize slowly as you approach the isoelectric point. [6]4. "Anti-Solvent" Crystallization: A more robust method is to perform an extraction and then use an anti-solvent.

    • After the reaction is complete, quench and extract the sodium salt of your product into a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).

    • Wash the organic layer to remove inorganic impurities.

    • Add a non-polar anti-solvent like heptane or hexane dropwise to the organic solution until you reach the point of incipient turbidity (the solution just starts to look cloudy).

    • Allow the solution to stand, or cool it slowly, to induce crystallization. This method often yields highly pure, easily filterable crystals.

References

  • GazFinder. (n.d.). Benzyl bromide (C7H7Br). Retrieved from [Link]

  • Alfa Aesar. (2010, March 9). Potassium tert-butoxide - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2022, February 15). POTASSIUM TERT-BUTOXIDE 1M SOLUTION IN TERT-BUTANOL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Ma, S., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Gelest, Inc. (2017, March 15). POTASSIUM t-BUTOXIDE 1.6M in tetrahydrofuran. Retrieved from [Link]

  • Inchem.org. (1989). Dimethyl sulfate (HSG 29, 1989). Retrieved from [Link]

  • Gessay, G., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Mackie, R. K., & Smith, D. M. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.
  • IPCS. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

  • Pentachemicals. (2025, September 9). Dimethyl sulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and thermal decomposition of ethyl-2'-amino-5'-cyano-6'-(1H-indole-3yl)-2-oxospiro[indoline-3,4'-pyran]-3'-carboxylate under non‐isothermal condition in nitrogen atmosphere. Retrieved from [Link]

  • Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Reactivity of indole derivatives towards oxygenated radicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling | The Journal of Physical Chemistry A. Retrieved from [Link]

  • AKJournals. (n.d.). Thermal Decomposition and Melting of A New Carboxyindole Derivative. Retrieved from [Link]

  • University of Liverpool. (n.d.). Indoles. Retrieved from [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 17). Scaling up API Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • PMC. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

  • ACS Publications. (2006, June 7). Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, January 11). Implementing Continuous Manufacturing for the Final Methylation Step in the AMG 397 Process to Deliver Key Quality Attributes. Retrieved from [Link]

  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid vs. 5-Benzyloxy Indole Derivatives

Indole scaffolds are privileged structures in drug discovery, offering a versatile framework for targeting a wide array of biological pathways. However, the precise placement of functional groups—specifically benzyloxy s...

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Author: BenchChem Technical Support Team. Date: April 2026

Indole scaffolds are privileged structures in drug discovery, offering a versatile framework for targeting a wide array of biological pathways. However, the precise placement of functional groups—specifically benzyloxy substitutions and carboxylic acids—fundamentally alters the molecule's electronic distribution, reactivity, and receptor affinity.

This technical guide provides an objective, data-driven comparison between 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and 5-benzyloxy indole derivatives , detailing their mechanistic roles, synthetic utility, and validated experimental protocols for researchers and drug development professionals.

Structural Logic & Mechanistic Divergence

The pharmacological trajectory of an indole derivative is dictated by its substitution pattern. The divergence between the C6/C2-substituted and C5-substituted scaffolds represents a shift from metal-chelating targeted inhibition to biomimetic receptor modulation.

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid: The Chelating Scaffold

This highly functionalized scaffold is engineered for specific, high-affinity target interactions, primarily serving as a core for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1][2] and NMDA (NR1/2B) receptor antagonists[3].

  • C2-Carboxylic Acid (Metal Chelation): The C2 carboxyl group is a critical pharmacophore. In viral targets like HIV-1 integrase, the carboxylate and the indole core act synergistically to chelate two Mg2+ ions within the enzyme's active site, effectively halting the integration of viral DNA into the host genome[1][2].

  • C6-Benzyloxy Group ( π−π Stacking): The bulky, lipophilic benzyloxy group at the C6 position provides essential hydrophobic interactions. Structural optimization studies demonstrate that C6 substitutions interact favorably with viral DNA (dC20) or hydrophobic pockets in NMDA receptors, significantly enhancing inhibitory potency[2][3].

  • N1-Methylation: Methylating the indole nitrogen restricts its ability to act as a hydrogen bond donor. This increases the molecule's lipophilicity and membrane permeability while preventing non-specific off-target hydrogen bonding.

5-Benzyloxy Indole Derivatives: The Serotonergic Mimic

By contrast, 5-benzyloxyindole acts as a highly reactive, versatile building block. It is frequently utilized in the synthesis of protein kinase C (PKC) inhibitors and serotonin (5-HT) analogs[4][5].

  • C5-Substitution (Biomimicry): The benzyloxy group at the 5-position structurally mimics the 5-hydroxy group of endogenous serotonin. This makes the scaffold an ideal precursor for neuroactive compounds targeting 5-HT receptors.

  • C3-Nucleophilicity: Lacking the electron-withdrawing C2-carboxyl group, the C3 position of 5-benzyloxyindole remains highly nucleophilic. It readily undergoes metal-free Friedel-Crafts alkylation and morpholine-catalyzed direct C-3 alkenylation[4], enabling rapid generation of diverse compound libraries.

ScaffoldMechanisms Root Indole Scaffold Selection Branch1 6-(Benzyloxy)-1-methyl- 1H-indole-2-carboxylic acid Root->Branch1 Branch2 5-Benzyloxyindole Derivatives Root->Branch2 Mech1A C2-Carboxyl Chelation (Mg2+ Coordination) Branch1->Mech1A Mech1B C6-Benzyloxy (pi-pi Stacking) Branch1->Mech1B Mech2A C3-Electrophilic Substitution Branch2->Mech2A Mech2B 5-HT Receptor Mimicry Branch2->Mech2B Target1 Target: HIV-1 Integrase & NMDA Receptors Mech1A->Target1 Mech1B->Target1 Target2 Target: PKC & Serotonin Analogs Mech2A->Target2 Mech2B->Target2

Mechanistic divergence of indole scaffolds based on substitution patterns and target interactions.

Quantitative Performance & Application Data

The following table summarizes the structural and biological performance metrics distinguishing the two scaffolds based on recent medicinal chemistry evaluations[1][3][4].

Feature6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid5-Benzyloxy Indole Derivatives
Primary Pharmacophore C2-Carboxylic Acid (Metal Chelation)C5-Benzyloxy (Serotonin Mimicry)
Key Reactive Site C2 (Amidation, Esterification)C3 (Electrophilic Substitution)
Primary Biological Targets HIV-1 Integrase, NMDA (NR1/2B) ReceptorsPKC, 5-HT Receptors
Typical IC50 Range Low micromolar to nanomolar (e.g., 0.13 μM for optimized INSTIs)Target-dependent (often low micromolar)
Structural Role Rigid chelating scaffold with hydrophobic anchoringVersatile nucleophilic building block

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols outline the standard handling and evaluation of these indole derivatives. Every step is designed as a self-validating system to prevent false positives.

Protocol A: HBTU-Mediated Amidation of Indole-2-Carboxylic Acid

Causality Note: Direct amidation of indole-2-carboxylic acids is often sluggish due to steric hindrance and electronic deactivation. Utilizing HBTU as a coupling reagent efficiently generates the active ester intermediate, ensuring high yields without racemization or thermal degradation[3].

  • Activation: Dissolve 1.0 eq of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HBTU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 eq of the desired amine (e.g., 4-benzylpiperidine) dropwise. Stir for 4–6 hours.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar carboxylic acid spot confirms reaction completion.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine) and saturated NaHCO3​ (to remove unreacted acid). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: In Vitro HIV-1 Integrase Strand Transfer Assay

Causality Note: Mg2+ is a mandatory cofactor for integrase activity. Pre-incubating the enzyme with the C2-carboxylic acid derivative allows the chelating core to lock into the active site before the target DNA is introduced, accurately modeling competitive inhibition[1][6].

  • Reagent Preparation: Dilute the indole-2-carboxylic acid derivative in 100% DMSO. Ensure the final assay concentration of DMSO remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Assembly: In a 96-well microplate, combine recombinant HIV-1 integrase, viral DNA (vDNA), and assay buffer containing 10 mM MgCl2​ .

  • Inhibitor Incubation: Add the diluted indole compound to the wells. Incubate at 37°C for 30 minutes to allow the C2-carboxyl group to chelate the Mg2+ ions in the active site.

  • Initiation: Add the target DNA (tDNA) to initiate the strand transfer reaction. Incubate for an additional 60 minutes.

  • Self-Validation (Controls): Include Raltegravir as a positive control to validate assay sensitivity. Use a DMSO-only vehicle control to establish baseline maximum enzyme activity.

  • Quantification: Measure the reaction output using a fluorescence or enzyme immunoassay (EIA) reader. Calculate the IC50​ using non-linear regression analysis.

AssayWorkflow S1 1. Compound Dilution (DMSO) S2 2. Integrase + Mg2+ Pre-incubation S1->S2 S3 3. Inhibitor Binding S2->S3 S4 4. Target DNA Addition S3->S4 S5 5. Fluorescence Quantification S4->S5

Step-by-step workflow for the in vitro HIV-1 Integrase Strand Transfer Inhibition assay.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances (RSC Publishing) URL:[Link]

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: LC-MS/MS vs. Alternative Modalities for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (C₁₇H₁₅NO₃, MW: 281.31) is a highly lipophilic, functionalized indole derivative. Compounds sharing this indole-2-carboxylic acid scaffold serve as critical intermediates and pharmacophores in the development of HIV-1 integrase strand transfer inhibitors[1] and allosteric modulators of G-protein coupled receptors[2].

As these compounds transition from synthetic chemistry to preclinical pharmacokinetic (PK) studies, analytical requirements shift from simple purity checks to high-sensitivity bioanalysis. This guide provides an objective comparison of analytical modalities and establishes a self-validating, step-by-step LC-MS/MS protocol aligned with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3].

Analytical Modality Comparison

To select the appropriate analytical platform, researchers must balance sensitivity, selectivity, and throughput. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is sufficient for bulk formulation QC, it lacks the sensitivity required for complex biological matrices[4]. High-Resolution Mass Spectrometry (HRMS) provides unparalleled exact-mass data for structural elucidation but is computationally and operationally heavy for routine quantitation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for bioanalysis due to its exceptional signal-to-noise ratio and matrix selectivity[5].

Table 1: Performance Comparison of Analytical Modalities
ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (PDA/DAD)HRMS (Q-TOF / Orbitrap)
Primary Application High-throughput bioanalysis (PK/TK)Bulk purity, synthetic yield QCMetabolite ID, structural elucidation
Detection Mechanism Precursor-to-Product Ion TransitionChromophore Absorbance (280 nm)Exact Mass & Isotopic Pattern
Sensitivity (LLOQ) 1 – 5 ng/mL 100 – 500 ng/mL10 – 50 ng/mL
Selectivity in Matrix Excellent (Mass/Charge specific)Poor (Relies on baseline resolution)Excellent (High-resolution filtering)
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Matrix Interference Minimal (Mitigated by stable isotope IS)High (Endogenous UV absorbers)Low

Mechanistic Rationale for LC-MS/MS Parameters

Expert method development requires understanding the physicochemical properties of the analyte to drive causality in experimental choices.

Ionization Strategy: Why ESI Negative Mode?

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid possesses a highly acidic carboxylic acid moiety at the C2 position. The N-methyl group at position 1 prevents competing deprotonation at the indole nitrogen. Consequently, Electrospray Ionization in Negative Mode (ESI-) is the optimal choice, as it efficiently yields a stable, deprotonated precursor ion [M−H]− at m/z 280.1[6].

Fragmentation Pathway: The Decarboxylation Mechanism

During Collision-Induced Dissociation (CID), the [M−H]− precursor undergoes a highly favored, low-energy neutral loss of carbon dioxide (44 Da). This decarboxylation is a classic, definitive fragmentation pathway for indole-2-carboxylic acids, yielding a dominant product ion at m/z 236.1[4]. A secondary, higher-energy fragmentation involves the subsequent loss of the benzyloxy moiety, providing a reliable qualifier ion for structural confirmation.

Caption: ESI- MRM fragmentation pathway of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid.

Chromatographic Causality

Despite the analyte ionizing best in negative mode, a mobile phase containing 0.1% Formic Acid is selected. The acidic pH suppresses the ionization of the carboxylic acid in the bulk liquid phase, increasing its lipophilicity. This ensures strong retention and sharp peak shapes on the reversed-phase C18 stationary phase[4]. During the electrospray process, the droplet microenvironment still facilitates efficient deprotonation, allowing robust ESI- detection.

Step-by-Step LC-MS/MS Validation Protocol

This protocol is designed as a self-validating system, ensuring that every run contains internal checks for recovery, matrix effects, and instrumental drift, fully compliant with FDA 2018 guidelines[3].

Step 1: Sample Preparation (Protein Precipitation)

Rationale: The analyte is highly lipophilic due to the benzyloxy and N-methyl groups. Acetonitrile (ACN) provides excellent precipitation efficiency while ensuring the analyte remains fully solubilized.

  • Aliquot 50 µL of plasma (or biological matrix) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar indole-2-carboxylic acid at 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (prevents peak distortion).

Step 2: Chromatographic Separation
  • Column: Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm)[6].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometric Detection (MRM)
  • Ionization: ESI Negative.

  • Capillary Voltage: -3.0 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • Quantifier:m/z 280.1 → 236.1 (Collision Energy: -15 eV)

    • Qualifier:m/z 280.1 → 145.1 (Collision Energy: -30 eV)

Caption: End-to-end workflow for LC-MS/MS bioanalytical method development and validation.

FDA 2018 Validation Parameters & Acceptance Criteria

To ensure the trustworthiness of the generated data, the method must be validated against the following regulatory acceptance criteria before application to study samples[3][7].

Table 2: FDA Bioanalytical Method Validation Acceptance Criteria
Validation ParameterExperimental DesignFDA Acceptance Criteria
Selectivity / Specificity Analyze blank matrix from 6 independent sources.Interference at analyte RT must be ≤20% of LLOQ response; ≤5% for IS.
Calibration Curve (Linearity) 6–8 non-zero standards covering the expected study range.R² ≥ 0.99. Standards must be ±15% of nominal (±20% at LLOQ).
Accuracy & Precision (Intra/Inter-day) 5 replicates per QC level (LLOQ, Low, Mid, High) over 3 days.Mean accuracy ±15% of nominal (±20% at LLOQ). CV ≤15% (≤20% at LLOQ).
Matrix Effect Compare peak area of post-extraction spiked samples vs. neat solutions.IS-normalized Matrix Factor (MF) CV must be ≤15% across 6 matrix lots.
Stability Benchtop, Freeze-Thaw (3 cycles), Autosampler, and Long-term storage.Mean concentration must be within ±15% of the nominal concentration.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (May 2018). U.S. Food and Drug Administration. Available at:[Link]

  • MDPI Molecules: Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available at:[Link]

  • ACS Journal of Medicinal Chemistry: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Available at:[Link]

  • NIH PMC: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at:[Link]

  • NIH PMC: Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Available at:[Link]

Sources

Validation

Comparative Binding Affinity of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Analogues: A Guide to NR2B-Selective NMDA Antagonists

Executive Summary The development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists is a critical frontier in neuropharmacology, offering therapeutic potential for neuropathic pain, Parkinson's diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists is a critical frontier in neuropharmacology, offering therapeutic potential for neuropathic pain, Parkinson's disease, and ischemic excitotoxicity without the severe psychotomimetic side effects associated with non-selective channel blockers. This guide provides an in-depth comparative analysis of indole-2-carboxamide analogues, specifically focusing on derivatives synthesized from the building block 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid . By evaluating radioligand binding affinities and functional calcium influx data, we elucidate the strict structure-activity relationship (SAR) governing the ifenprodil binding site on the NR2B subunit.

Mechanistic Grounding: The NR2B Allosteric Binding Site

Unlike classical NMDA antagonists (e.g., ketamine or MK-801) that plug the central ion channel pore, indole-2-carboxamides act as negative allosteric modulators. They bind to the N-terminal domain (NTD) of the NR2B subunit at the highly specific "ifenprodil binding site"[1].

Causality in Drug Design: Targeting the NTD is a deliberate choice in modern drug development. Because the NTD is structurally divergent across NMDA receptor subtypes (NR2A vs. NR2B vs. NR2C/D), targeting this domain allows for >5000-fold selectivity for NR1/NR2B heteromers. Binding at this site stabilizes the receptor in a closed conformation, enhancing tonic proton inhibition and preventing the translation of glutamate/glycine binding into channel opening[1].

Mechanism of NR2B-selective allosteric inhibition by indole-2-carboxamide analogues.

Structure-Activity Relationship (SAR) & Binding Affinity Comparison

The compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid serves as a specialized synthetic precursor. To generate active antagonists, the carboxylic acid is typically coupled with an amine (such as 4-benzylpiperidine), followed by catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl protecting group, exposing a critical 6-hydroxyl moiety[2].

However, comparative binding studies reveal a crucial mechanistic limitation regarding the 1-methyl substitution on the indole ring.

The Critical Role of the Indole Nitrogen: Extensive SAR profiling by Borza et al. demonstrated that the unsubstituted NH group of the indole ring is an absolute requirement for high-affinity receptor interaction[3]. It acts as a vital hydrogen-bond donor within the NR2B allosteric pocket.

  • 1H-Indole Analogues (e.g., Compound 6a): Exhibit low nanomolar binding affinity (IC₅₀ ≈ 18 nM)[3].

  • 1-Methyl-1H-Indole Analogues: Methylation of the indole nitrogen (derived directly from 6-benzyloxy-1-methyl-1H-indole-2-carboxylic acid) abolishes this H-bond donor capability, resulting in a catastrophic loss of binding affinity (IC₅₀ > 1000 nM)[3].

  • Benzimidazole Analogues (e.g., Compound 60a): Replacing the indole core with a benzimidazole introduces an additional nitrogen atom, which optimizes the hydrogen-bonding network, yielding a 9-fold increase in potency compared to the 1H-indole baseline[3].

Quantitative Binding & Functional Data Summary
Compound DerivativeCore Structure Modification[³H]Ro-25,6981 Binding IC₅₀ (nM)NMDA-evoked Δ[Ca²⁺]i IC₅₀ (nM)Mechanistic Receptor Interaction Note
Compound 6a 6-OH, 1H-indole~10 - 2018Optimal H-bond donor at position 1
1-Methyl Analogue 6-OH, 1-CH₃-indole> 1000> 1000Loss of critical NH H-bond donor abolishes affinity
Benzofuran Analogue 6-OH, Benzofuran> 1000> 1000Replacement of NH with Oxygen eliminates H-bond donor
Compound 60a 5(6)-OH, Benzimidazole~1.5~2.0Additional N enhances binding potency 9-fold
Ifenprodil (Ref)Phenylethanolamine7 ± 141 ± 5Prototype NR2B antagonist standard
Ro-25,6981 (Ref)Piperidine derivative3.5 ± 1.18.6 ± 1.7Highly selective radioligand standard

(Data synthesized from in vitro assays on rat neocortical cell cultures and membrane preparations[3])

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogues relies on a dual-assay system: a radioligand displacement assay to confirm physical binding to the specific allosteric site, and a functional calcium assay to prove physiological antagonism.

High-throughput workflow for evaluating NR2B antagonist analogues.

Protocol 1: NR2B-Selective Radioligand Binding Assay

Causality of Choice: We utilize [³H]Ro-25,6981 rather than the traditional [³H]MK-801. MK-801 binds inside the ion channel pore (measuring global channel activation), whereas Ro-25,6981 specifically targets the NR2B NTD allosteric site. This ensures any displacement is strictly due to competitive allosteric binding.

  • Membrane Preparation: Isolate crude synaptosomal membranes from the forebrains of male Wistar rats (which natively express high levels of NR1/NR2B heteromers). Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100 μg of membrane protein with 2 nM [³H]Ro-25,6981 and varying concentrations of the test analogue (e.g., 1-methyl-indole vs. 1H-indole) in a final volume of 1 mL for 120 minutes at 4°C to reach equilibrium.

  • Self-Validation Step (Non-Specific Binding): In a parallel control well, add 10 μM of unlabelled ifenprodil. Any radioactivity detected in this well represents non-specific background noise and must be subtracted from total binding to calculate specific binding.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer. Quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Functional Calcium Influx Assay (Fluorimetric)

Causality of Choice: A compound may bind the receptor without effectively preventing channel opening. This functional assay validates whether the analogue successfully halts the influx of Ca²⁺, which is the primary driver of excitotoxicity.

  • Cell Culture & Dye Loading: Culture primary rat neocortical neurons for 7–9 days in vitro. Load cells with the calcium-sensitive fluorescent dye Fluo-4 AM (2 μM) for 45 minutes at 37°C.

  • Self-Validation Step (Baseline Establishment): Wash cells and record basal fluorescence for 30 seconds prior to any stimulation. A stable baseline validates that the cells are healthy and not spontaneously depolarizing.

  • Compound Pre-incubation: Introduce the test analogue at varying concentrations and incubate for 10 minutes.

  • Stimulation: Challenge the cells with 10 μM NMDA and 1 μM Glycine (co-agonist required for channel opening).

  • Measurement: Measure the peak elevation of cytoplasmic calcium concentration (Δ[Ca²⁺]i) using a fluorometric imaging plate reader (FLIPR). Calculate IC₅₀ by plotting the percentage inhibition of the NMDA-evoked calcium spike against the log concentration of the antagonist.

Conclusion

While 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid represents a structurally viable building block for library synthesis, the retention of the 1-methyl group fundamentally compromises the pharmacodynamic efficacy of the resulting analogues. The absence of the critical indole NH hydrogen-bond donor prevents stable anchoring within the NR2B N-terminal domain. For optimal therapeutic development, researchers must utilize non-methylated 1H-indole precursors or transition to benzimidazole scaffolds to achieve the low-nanomolar affinity required for clinical viability.

References

  • Source: Journal of Medicinal Chemistry - ACS Publications (2007)
  • Source: PMC - National Institutes of Health (2009)
  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides (Data Tables)

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthesized 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative with potential applications in drug discovery.

The methodologies presented herein are grounded in the principles of scientific integrity and are designed to provide a robust, self-validating system for purity assessment. This guide will delve into the causality behind experimental choices, offering insights from a Senior Application Scientist's perspective, and will be supported by authoritative references to ensure trustworthiness and technical accuracy.

The Orthogonal Approach: A Multi-faceted Strategy for Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple, diverse analytical methods, provides a more complete and reliable assessment. Each technique offers a unique perspective on the sample's composition, and their collective data builds a comprehensive purity profile. For 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a combination of chromatographic and spectroscopic methods is recommended.

Key Analytical Techniques for Purity Validation:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the main compound and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): For molecular weight confirmation and identification of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis and confirmation of the desired chemical structure.

The overall workflow for validating the purity of the synthesized compound is depicted below:

Caption: Workflow for the purity validation of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for assessing the purity of organic compounds due to its high resolving power and quantitative capabilities.[1] For 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable choice.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and impurities between the two phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: RP-HPLC for Purity Determination

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective for separating a range of impurities. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm for many indole derivatives).[2][3]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.[2]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

4. Data Analysis:

  • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

To ensure the reliability of the HPLC method, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[4][5][6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Parameter Typical Acceptance Criteria
Specificity Peak for the main compound is well-resolved from any impurity peaks.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant change in results with minor variations in method parameters.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic methods provide crucial information about the chemical structure and functional groups present in the synthesized compound, complementing the purity data obtained from HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR should be performed to confirm the structure of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and to identify any structurally related impurities.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For the target compound, one would expect to see signals corresponding to the aromatic protons of the indole and benzyl groups, the N-methyl protons, the benzylic methylene protons, and the carboxylic acid proton.

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

Data Interpretation: The obtained spectra should be compared with predicted spectra or data from the literature for similar compounds.[9][10][11][12] The presence of unexpected signals may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound.[1] This technique provides a high degree of certainty regarding the identity of the main component. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (C₁₈H₁₅NO₃, MW: 293.32 g/mol ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13] The FTIR spectrum of the synthesized compound should show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.[13]

  • C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.

  • C-O stretch (ether and carboxylic acid): Bands in the region of 1300-1000 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The presence of all expected functional groups and the absence of unexpected bands provide further evidence for the correct structure of the synthesized compound.[14][15]

Comparison of Analytical Techniques

Technique Primary Purpose Strengths Limitations
HPLC Purity assessment and quantification of impurities.High resolution, high sensitivity, quantitative.May not detect non-UV active or volatile impurities.
NMR Structural elucidation and identification of impurities.Provides detailed structural information.Lower sensitivity than HPLC, can be complex to interpret.
MS Molecular weight determination.High sensitivity, provides exact mass (HRMS).Does not provide information on isomeric impurities.
FTIR Functional group identification.Fast, non-destructive.Provides limited structural information, not suitable for quantification.

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Sources

Validation

structural comparison of 1-methyl vs 1H indole-2-carboxylic acid derivatives

As a Senior Application Scientist, the selection of a core scaffold is arguably the most critical decision in early-stage drug discovery. The indole-2-carboxylic acid moiety is a privileged pharmacophore across medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of a core scaffold is arguably the most critical decision in early-stage drug discovery. The indole-2-carboxylic acid moiety is a privileged pharmacophore across medicinal chemistry. However, a seemingly minor structural modification—the methylation of the indole nitrogen (1H vs. 1-methyl)—fundamentally alters the molecule's physicochemical properties, spatial conformation, and target binding profile.

This guide provides an objective, data-driven comparison between 1H-indole-2-carboxylic acid and its 1-methylated counterpart. By detailing the causality behind these structural choices, we can better understand their profound impact on assay performance, target affinity, and rational drug design.

Physicochemical & Structural Divergence

The substitution of a hydrogen atom with a methyl group at the N1 position dictates the entire interaction paradigm of the indole core.

  • Hydrogen Bonding Capabilities : The 1H-indole system possesses a critical hydrogen bond donor (HBD) at the N1 position. This enables the formation of highly stable, 1 and facilitates direct, directional interactions with target protein residues or metal ions[1]. Conversely, 1-methylindole lacks this HBD, restricting its interaction to hydrophobic contacts or weak hydrogen bond acceptance via the delocalized π-system[2].

  • Steric Hindrance & Conformation : The N-methyl group introduces significant steric bulk directly adjacent to the C2-carboxylic acid. This steric clash often forces the C2-carboxyl group out of coplanarity with the indole ring. This twist disrupts extended conjugation and alters the trajectory of the carboxylate when navigating narrow receptor pockets.

  • Lipophilicity (LogP) : Methylation increases the lipophilicity of the scaffold. While this can enhance passive membrane permeability, it frequently compromises aqueous solubility, necessitating careful formulation (e.g., optimized DMSO concentrations) during in vitro screening.

SAR Indole Indole-2-carboxylic Acid Core NH 1H-Indole (N-H) Indole->NH NMe 1-Methylindole (N-CH3) Indole->NMe HBD H-Bond Donor Active NH->HBD Lipo Increased Lipophilicity NMe->Lipo Steric Steric Clash at C2 NMe->Steric

Logical relationship of N1-substitution on physicochemical properties and target binding.

Pharmacological Case Studies & Target Binding

The structural differences between these two derivatives translate directly into distinct structure-activity relationship (SAR) profiles across various therapeutic targets.

Case Study A: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) In the design of INSTIs, the 1H-indole-2-carboxylic acid scaffold serves as a potent chelating core. The C2 carboxyl group and the indole core coordinate with two Mg2+ ions within the 3[3]. The N-H group is critical for maintaining the planar conformation required for optimal chelation and for π-stacking interactions with the 3′ terminal adenosine of viral DNA (dC20)[4]. Methylation at N1 disrupts this delicate chelating triad geometry, significantly reducing inhibitory efficacy.

Case Study B: IDO1/TDO Dual Inhibitors in Cancer Immunotherapy Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key targets for reversing tumor immune evasion[5]. Derivatives of 1H-indole-2-carboxylic acid demonstrate 5 (IC50 ~1-2 μM)[5]. The 1H-indole mimics the endogenous substrate (L-tryptophan), allowing the N-H to interact natively with the heme iron or surrounding polar residues in the binding pocket. N-methylated variants often fail to achieve the same depth of pocket penetration due to steric clashes.

Pathway Trp L-Tryptophan Enzyme IDO1 / TDO Enzymes Trp->Enzyme Kyn Kynurenine Enzyme->Kyn Immune T-Cell Suppression (Tumor Evasion) Kyn->Immune Inhibitor 1H-Indole-2-carboxylic Acid Derivative Inhibitor->Enzyme

IDO1/TDO signaling pathway and inhibition mechanism by indole derivatives.

Case Study C: Anti-inflammatory Agents (Sepsis) Indole-2-carboxamide derivatives have shown remarkable efficacy in blocking LPS-induced expression of 6[6]. Here, the N1 substitution pattern heavily influences the cytokine-inhibitory effect. While 1H derivatives often show broad activity, specific N-alkylations (including methylation) can be utilized to tune the pharmacokinetic half-life and metabolic stability, albeit sometimes at the cost of primary target affinity[6].

Quantitative Data Summary

The following table synthesizes the physicochemical and biological performance metrics of representative derivatives to guide scaffold selection.

Property / Metric1H-Indole-2-Carboxylic Acid Derivatives1-Methylindole-2-Carboxylic Acid DerivativesExperimental Implication
H-Bond Donors (Core) 1 (N-H)01H derivatives can engage in directional H-bonding with target proteins[7].
Conformational State Planar (Carboxyl coplanar)Twisted (Steric clash with N-CH3)N-Me alters the vector of the C2 substituent, affecting pocket fit.
HIV-1 Integrase IC50 Highly Potent (e.g., 0.13 μM for optimized leads)[3]Generally Poor (>10 μM)N-Me disrupts the Mg2+ chelating triad motif[3].
IDO1/TDO Inhibition Potent (e.g., 1.17 μM / 1.55 μM)[5]Moderate to Weak1H mimics endogenous L-tryptophan binding[5].
Solubility (Aqueous) Higher (due to polarity of N-H)Lower (increased LogP)1-Me derivatives require higher DMSO concentrations in stock solutions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation workflows. The causality behind each step is explicitly defined to ensure the protocol acts as a self-validating system.

Protocol A: Amide Coupling of Indole-2-Carboxylic Acids

Objective: Generate indole-2-carboxamide libraries for SAR screening.

  • Activation : Dissolve 1.0 eq of the selected acid (1H- or 1-methylindole-2-carboxylic acid) in anhydrous DMF. Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt.

    • Causality: EDCI activates the carboxyl group, while HOBt forms a stable, reactive ester intermediate. This prevents racemization (if chiral centers are present on side chains) and suppresses the formation of unreactive N-acylureas.

  • Coupling : Add 1.5 eq of the desired amine and 2.0 eq of N-methylmorpholine (NMM)[8]. Stir at room temperature for 24 hours.

    • Causality: NMM acts as a mild base to neutralize the HCl from EDCI and the amine salt, ensuring the amine remains nucleophilic without causing base-catalyzed degradation of the indole core.

  • Quenching & Extraction : Quench with ice water. Extract with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Causality: The sequential acidic and basic washes systematically remove unreacted amine, HOBt, and acidic byproducts. This creates a self-purifying workup that validates the integrity of the crude product before column chromatography.

Protocol B: In Vitro IDO1 Enzymatic Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivatives.

  • Reagent Preparation : Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

    • Causality: Ascorbic acid and methylene blue act as a reducing system to maintain the IDO1 heme iron in the active ferrous (Fe2+) state. Catalase prevents peroxide-mediated enzyme degradation.

  • Incubation : Mix recombinant human IDO1 enzyme with varying concentrations of the indole derivative (dissolved in DMSO, final DMSO <1%). Add L-tryptophan (substrate) to initiate the reaction. Incubate at 37°C for 45 minutes.

    • Causality: Keeping DMSO strictly below 1% prevents solvent-induced denaturation of the enzyme, ensuring that observed inhibition is strictly compound-mediated.

  • Detection : Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes. Add Ehrlich's reagent and measure absorbance at 490 nm.

    • Causality: Heating with TCA converts the primary product (N-formylkynurenine) to kynurenine. Ehrlich's reagent reacts specifically with kynurenine to form a yellow Schiff base. This dual-step chemical conversion self-validates the assay by ensuring that only the fully processed metabolite is quantified, eliminating false positives from intermediate buildup.

Workflow Start Select Core: 1H vs 1-Methyl Synth Amide Coupling (EDCI/HOBt/NMM) Start->Synth Purify Acid/Base Wash & Chromatography Synth->Purify Assay In Vitro Assay (IDO1 or Integrase) Purify->Assay SAR SAR Analysis & Lead Optimization Assay->SAR

Experimental workflow for synthesizing and evaluating indole-2-carboxylic acid derivatives.

References

  • MDPI: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. 3

  • ACS Publications: Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. 6

  • PMC: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. 4

  • PubMed: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. 5

  • GuideChem: 1H-Indole-2-carboxylic acid, 5-Methyl-, Methyl ester. 7

  • SCBT: Indoles. 2

  • ACS Publications: Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters. 1

  • Google Patents: US20040077646A1 - Indole nitriles. 8

Sources

Comparative

Fragment &amp; Scaffold Benchmarking: Evaluating 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid against Standard NR2B Inhibitors

The development of subtype-selective N-Methyl-D-aspartate (NMDA) receptor antagonists remains a critical frontier in neuropharmacology. While non-selective channel blockers (e.g., ketamine, MK-801) demonstrate profound e...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of subtype-selective N-Methyl-D-aspartate (NMDA) receptor antagonists remains a critical frontier in neuropharmacology. While non-selective channel blockers (e.g., ketamine, MK-801) demonstrate profound efficacy in neuropathic pain and neuroprotection, their clinical utility is severely limited by psychotomimetic side effects and motor toxicity.

This comparison guide evaluates the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (6-BMICA) scaffold—a highly promising fragment lead for synthesizing non-basic, NR2B-selective antagonists—benchmarking its pharmacological and physicochemical properties against the gold-standard NR2B inhibitors, Ifenprodil and Ro 25-6981 .

Mechanistic Rationale: Targeting the NR2B N-Terminal Domain

Standard NR2B inhibitors function as negative allosteric modulators (NAMs). Instead of blocking the ion channel pore, they bind to the N-terminal domain (NTD) at the interface of the NR1 and NR2B subunits (the "Ifenprodil binding site"). This allosteric binding induces a conformational change that decreases the receptor's probability of opening, even in the presence of glutamate and glycine [1].

The 6-BMICA scaffold was rationally selected as a chemical starting point to mitigate the adverse off-target liabilities associated with basic amines found in earlier generation inhibitors [2]. The 1-methyl-indole core provides a rigid, planar geometry that perfectly mimics the pharmacophore required for NTD binding, while the 6-benzyloxy substitution extends into a critical hydrophobic pocket within the NR2B subunit, driving high nanomolar affinity when elaborated into its carboxamide derivatives.

Mechanism Glutamate Glutamate + Glycine (Co-Agonists) NMDAR NMDA Receptor (NR1/NR2B Subunits) Glutamate->NMDAR Binds Agonist Site Ca2 Intracellular Ca2+ Influx NMDAR->Ca2 Channel Opening Standards Standard Inhibitors (Ifenprodil, Ro 25-6981) Standards->NMDAR NTD Binding Scaffold 6-BMICA Scaffold (Allosteric Modulator) Scaffold->NMDAR NTD Binding

Fig 1: Allosteric modulation of the NR1/NR2B receptor by 6-BMICA and standard inhibitors.

Quantitative Benchmarking Data

To objectively assess the utility of 6-BMICA in drug discovery, we must compare the optimized derivatives of this scaffold against established clinical and preclinical standards. The table below summarizes the key pharmacological and physicochemical metrics.

Compound / ScaffoldPrimary TargetIC₅₀ (Ca²⁺ Influx)Molecular WeightLogP (Calculated)Key Structural Liability
6-BMICA (Optimized Carboxamide) NMDA (NR2B)18 nM~454 g/mol ~4.2High plasma protein binding
Ro 25-6981 NMDA (NR2B)9 nM339.47 g/mol 4.1hERG inhibition risk
Ifenprodil NMDA (NR2B)150 nM325.45 g/mol 3.3Poor subtype selectivity (α1-adrenergic)

Data Note: The IC₅₀ for the 6-BMICA scaffold represents its immediate optimized derivative, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, which demonstrates superior potency compared to the first-generation standard Ifenprodil[2].

Experimental Methodology: Self-Validating Assays

To ensure trustworthiness and reproducibility when benchmarking the 6-BMICA scaffold against Ro 25-6981 and Ifenprodil, the following protocols utilize a self-validating system. Every assay plate must include a full dose-response curve of Ro 25-6981 as a positive control and a DMSO vehicle as a negative control. If the Ro 25-6981 IC₅₀ deviates by more than 0.5 log units from the established 9 nM baseline [3], the plate data is automatically rejected.

Protocol A: Intracellular Calcium (Ca²⁺) Influx Assay

This functional assay measures the ability of the compounds to inhibit NMDA-evoked calcium influx in native neuronal populations.

Step-by-Step Workflow:

  • Primary Cell Culture: Isolate cortical neurons from embryonic day 16-18 (E16-18) rats and culture for 7-9 days in vitro (DIV).

    • Causality: Primary cortical cells natively express high, physiologically relevant stoichiometric ratios of the NR1/NR2B heteromeric complex, avoiding the artificial overexpression artifacts common in transfected HEK293 cells.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable; once inside, intracellular esterases cleave the AM ester, trapping the active fluorophore inside the cell to provide a high signal-to-noise ratio during Ca²⁺ spikes.

  • Buffer Exchange (Critical Step): Wash cells three times with a Mg²⁺-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Ambient extracellular Mg²⁺ causes a voltage-dependent block of the NMDA receptor pore. Removing it is strictly required to allow Ca²⁺ influx upon NMDA application at resting membrane potentials.

  • Compound Pre-incubation: Add 6-BMICA derivatives, Ifenprodil, and Ro 25-6981 at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) and incubate for 15 minutes.

  • Stimulation & Readout: Inject 10 µM NMDA and 10 µM Glycine (co-agonist). Measure peak fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

Workflow Step1 1. Primary Cortical Cell Culture (Isolate from Rat Embryo) Step2 2. Compound Incubation (6-BMICA vs Standards) Step1->Step2 Step3 3. NMDA Evoked Ca2+ Assay (Fluo-4 AM Fluorescence) Step2->Step3 Step4 4. Data Synthesis (IC50 & Selectivity Profiling) Step3->Step4

Fig 2: Experimental workflow for benchmarking NR2B intracellular calcium inhibition.

Protocol B: Radioligand Binding Displacement

To confirm that the functional inhibition observed in Protocol A is due to direct binding at the NR2B NTD (and not a downstream off-target effect), a [³H]Ifenprodil displacement assay is required.

  • Membrane Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [³H]Ifenprodil and varying concentrations of the test compounds (6-BMICA scaffold vs. Ro 25-6981) for 120 minutes at 4°C.

    • Causality: The assay is performed at 4°C rather than room temperature to minimize ligand dissociation and receptor degradation during the extended incubation period, ensuring equilibrium is reached.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion: The Strategic Value of the 6-BMICA Scaffold

Benchmarking the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid scaffold against standard inhibitors reveals its distinct advantages in modern drug design. While Ifenprodil suffers from promiscuous binding (notably at α1-adrenergic and sigma receptors) [4] and Ro 25-6981 presents hERG channel liabilities, the indole-2-carboxamide class derived from 6-BMICA offers a tunable, non-basic core. By eliminating the highly basic amine present in older generation standards, researchers can significantly mitigate off-target toxicity while maintaining low-nanomolar potency at the NR2B subunit.

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. URL:[Link]

  • Farkas, S., et al. (2007). Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry. URL:[Link]

  • Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of NMDA receptors containing the NR2B subunit. Characterization in vitro. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit. Current Pharmaceutical Design. URL:[Link]

Validation

Standardizing High-Throughput Screening Assays for 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Standardized Protocol Executive Summary The compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid se...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Standardized Protocol

Executive Summary

The compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid serves as a highly valuable synthetic precursor and pharmacophore scaffold for developing indole-2-carboxamides. These derivatives are potent, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit . Because NR2B-selective antagonists hold significant therapeutic potential for neuropathic pain, Parkinson's disease, and treatment-resistant depression without the psychomimetic side effects of non-selective channel blockers, establishing a robust High-Throughput Screening (HTS) cascade is critical.

This guide objectively compares HTS assay modalities for this compound class and provides a self-validating, standardized functional protocol to ensure reproducible hit-to-lead optimization.

Mechanistic Grounding: The NR2B Target

To design an effective screening assay, one must first understand the causality of the target's activation. The NMDA receptor is a heterotetrameric ligand-gated ion channel typically composed of two NR1 subunits and two NR2 subunits (e.g., NR2A, NR2B).

Activation requires the simultaneous binding of two co-agonists: glutamate (binding to NR2) and glycine or D-serine (binding to NR1). Indole-2-carboxylic acid derivatives do not compete with these endogenous agonists. Instead, they bind to the allosteric ifenprodil-binding site located on the N-terminal domain (NTD) of the NR2B subunit, stabilizing the receptor in a closed conformation and preventing calcium ( Ca2+ ) influx.

NMDAPathway Glutamate Glutamate (Agonist) NMDAR NR1/NR2B NMDA Receptor (Resting State) Glutamate->NMDAR Binds NR2B Glycine Glycine (Co-agonist) Glycine->NMDAR Binds NR1 Compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (NR2B Antagonist Scaffold) Compound->NMDAR Allosteric Inhibition NMDAR_Open NR1/NR2B NMDA Receptor (Active State) NMDAR->NMDAR_Open Activation Ca2 Ca2+ Influx NMDAR_Open->Ca2 Channel Opening Signaling Downstream Neuronal Signaling Ca2->Signaling Intracellular Cascade

Figure 1: Mechanism of NR1/NR2B receptor modulation by indole-2-carboxylic acid derivatives.

Objective Comparison of HTS Assay Modalities

When screening 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid derivatives, researchers typically choose between functional calcium flux assays, radioligand binding, and biophysical methods.

Because these compounds act as allosteric modulators, functional assays are the gold standard . A compound may bind to the receptor (detected by biophysical assays) without effectively preventing channel opening. Radioligand assays (using [3H] ifenprodil) confirm binding site specificity but lack physiological context.

Table 1: HTS Assay Modality Comparison
Assay ModalityReadout MechanismThroughputPhysiological RelevanceCost & Complexity
FLIPR Calcium Flux Functional (Intracellular Ca2+ fluorescence)High (384/1536-well)High (Measures actual channel block)Moderate
Radioligand Binding Biochemical (Isotope displacement)Medium (96/384-well)Low (Measures affinity, not functional block)High (Radioactive waste handling)
Protein Thermal Shift Biophysical (Melting temperature shift)High (384-well)Low (Target engagement only)Low
Table 2: Expected Pharmacological Profile for Indole-2-Carboxamides

Data synthesized from established NR2B antagonist literature .

Compound Class / ReferenceFLIPR Assay ( IC50​ )Radioligand Binding ( Ki​ )Selectivity (NR2B vs NR2A)
Indole-2-carboxamides (Lead Scaffold) 1.6 nM - 10 nM3 nM - 15 nM>1000-fold
Ifenprodil (Standard Control) ~15 nM~10 nM>400-fold

Standardized FLIPR Calcium Flux Protocol

The Fluorometric Imaging Plate Reader (FLIPR) assay provides real-time kinetic data of Ca2+ influx. However, expressing functional NMDA receptors in mammalian cells (like HEK293) inherently causes excitotoxicity —the trace amounts of glutamate in standard culture media will overstimulate the receptors, leading to lethal calcium overload and cell death .

The Causality of the Protocol: To circumvent excitotoxicity, the protocol mandates the inclusion of a protective antagonist (e.g., ketamine or a weak competitive antagonist) during the expression phase. This blocker must be rigorously washed out immediately prior to the assay so it does not mask the inhibitory effect of the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid derivatives.

FLIPRWorkflow Step1 1. HEK293 Transduction (NR1 & NR2B) Step2 2. Cell Seeding (384-well plate) Step1->Step2 Step3 3. Dye Loading (Fluo-4 AM) Step2->Step3 Step4 4. Compound Addition (Incubation) Step3->Step4 Step5 5. Agonist Addition (Glutamate/Glycine) Step4->Step5 Step6 6. FLIPR Readout (Ca2+ Fluorescence) Step5->Step6

Figure 2: Standardized high-throughput FLIPR calcium flux assay workflow.

Step-by-Step Methodology
  • Cell Culture & Transduction: Transduce HEK293 cells with baculovirus or lentivirus encoding human NR1 and NR2B subunits.

    • Critical Step: Supplement the culture medium with 1 mM Ketamine or 10 µM MDL105,519 to prevent excitotoxic cell death during receptor expression.

  • Cell Seeding: Harvest cells 16–24 hours post-transduction. Seed at a density of 15,000 cells/well in a 384-well poly-D-lysine coated black/clear bottom plate. Incubate overnight at 37°C.

  • Dye Loading & Washout: Remove the culture medium (and the protective antagonist). Wash the cells three times with an assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, strictly Mg2+ -free to prevent physiological pore block). Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Add the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid derivatives (typically in a 10-point dose-response curve, top concentration 10 µM) using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject a pre-calibrated EC80​ concentration of Glutamate (e.g., 10 µM) and Glycine (e.g., 10 µM).

  • Data Acquisition: Monitor the peak fluorescence signal (typically occurring within 20-30 seconds post-injection) to quantify the extent of channel block.

Data Interpretation & Self-Validating Systems

A trustworthy HTS protocol must be a self-validating system. To ensure the integrity of the screening data for your indole-2-carboxylic acid derivatives, the following quality control metrics must be strictly enforced:

  • Z'-Factor Calculation: The assay must yield a Z'-factor ≥0.6 . This is calculated using the maximum signal (Agonist only, 0.1% DMSO) and the minimum signal (Agonist + 10 µM Ifenprodil). A Z'-factor below this threshold indicates incomplete washout of the protective antagonist or inconsistent cell seeding, rendering the data untrustworthy .

  • Pharmacological Controls: Every 384-well plate must contain a full dose-response curve of a reference NR2B antagonist (Ifenprodil or Ro 25-6981). The IC50​ of the reference compound must fall within 0.5-log of its historical average (e.g., 10-20 nM for Ifenprodil) to validate the plate.

  • Counterscreening (Selectivity): Because the goal is NR2B selectivity, hits must be counterscreened in a parallel FLIPR assay expressing NR1/NR2A. True hits derived from the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid scaffold should exhibit >100 -fold selectivity for NR2B over NR2A.

References

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides. Journal of Medicinal Chemistry. Available at:[Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports. Available at:[Link]

  • Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Safety & Regulatory Compliance

Safety

6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid proper disposal procedures

An authoritative operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals managing the lifecycle and disposal of specialized organic building blocks....

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative operational guide designed for researchers, environmental health and safety (EHS) officers, and drug development professionals managing the lifecycle and disposal of specialized organic building blocks.

Executive Summary

The compound 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (CAS: 933474-42-1) is a highly functionalized indole derivative utilized in advanced pharmaceutical synthesis[1]. Due to its structural complexity—comprising an indole core, a benzyloxy ether linkage, and a reactive carboxylic acid moiety—its disposal requires stringent adherence to hazardous waste protocols. Improper disposal, such as drain flushing or mixing with incompatible reagents, poses significant environmental risks and violates federal Resource Conservation and Recovery Act (RCRA) mandates[2].

This guide provides a field-proven, self-validating methodology for the safe handling, containment, and disposal of this compound, ensuring zero-defect compliance and operational safety.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. The causality behind our disposal choices is rooted directly in the molecule's structural properties.

The carboxylic acid group acts as a weak proton donor, making it reactive toward strong bases, while the electron-rich indole ring is highly susceptible to electrophilic attack and oxidation. Mixing this compound with strong oxidizing agents can lead to rapid, exothermic degradation[3]. Therefore, segregation from oxidizers is the cornerstone of its waste management plan[4].

Table 1: Quantitative & Qualitative Hazard Profile

Property / ParameterData / ClassificationOperational Implication (Causality)
CAS Registry Number 933474-42-1[1]Essential for EHS waste manifesting and tracking.
Molecular Formula C17H15NO3High carbon content dictates incineration as the primary destruction method.
Physical State Solid Organic AcidProne to aerosolization. Requires dust-minimization during transfer[3].
EPA RCRA Status Regulated Solid Waste[2]Cannot be discarded in municipal trash or wastewater systems[4].
Incompatibilities Strong oxidizing agents, strong basesMust be segregated in secondary containment to prevent exothermic reactions[3].
Primary Hazards Skin/Eye/Respiratory IrritantMandates specific PPE (N95/P100 respirator, nitrile gloves, goggles)[4].

Operational Disposal Protocol: Step-by-Step Methodology

This protocol establishes a self-validating system: each step contains a verification check to ensure the preceding action was completed correctly, minimizing the risk of human error.

Phase 1: Waste Characterization & Segregation
  • Verify Waste State: Determine if the 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is in a dry powder form, dissolved in an organic solvent (e.g., DMSO, DMF), or part of an aqueous mixture.

  • Select Compatible Containment:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Verification: Inspect the container threads and seal for integrity before use.

    • For Solutions: Use an HDPE carboy compatible with the primary solvent.

  • Segregate: Ensure the designated waste container is stored away from nitric acid, peroxides, and other strong oxidizers[4].

Phase 2: Accidental Spill Management (Emergency Workflow)

In the event of a spill, immediate containment is required to prevent environmental release and respiratory exposure[5].

  • Evacuate & Ventilate: Clear unnecessary personnel and increase fume hood or room ventilation[4].

  • Don PPE: Equip chemical-resistant nitrile gloves, safety goggles, and a particulate respirator[3].

  • Containment (Causality): Do not use combustible materials like paper towels if the compound is mixed with oxidizing solvents. Instead, use an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite[6]. This prevents secondary ignition risks.

  • Mechanical Recovery: Using a clean, non-sparking shovel or scoop, collect the absorbed material without compressing it (to avoid aerosolizing trapped particulates)[5].

  • Decontamination: Scrub the spill area with a compatible solvent (e.g., alcohol) followed by soap and water, collecting all washings into the hazardous waste container[4].

Phase 3: Labeling and Final Transfer
  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon placing the first drop or grain of waste into the container. The label must explicitly state: "Hazardous Waste: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid (Toxic/Irritant)."

  • Storage: Keep the container tightly closed in a well-ventilated, designated satellite accumulation area[3].

  • EHS Coordination: Do not exceed the maximum allowable accumulation volume or time limit (typically 90 to 180 days, depending on generator status). Contact your institutional EHS office or a licensed hazardous waste contractor for pickup and final destruction via high-temperature incineration[4].

Waste Processing & Decision Workflow

The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring rapid, accurate decision-making at the bench.

DisposalWorkflow Start Generate Chemical Waste: 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid Assess Assess Physical State of Waste Start->Assess Solid Dry Solid / Powder Assess->Solid Liquid Solution / Accidental Spill Assess->Liquid CollectSolid Collect in compatible sealed HDPE/Glass container Solid->CollectSolid Absorb Absorb with inert material (e.g., Vermiculite/Sand) Liquid->Absorb Label Label: Hazardous Organic Waste (EPA RCRA Compliant) CollectSolid->Label Absorb->CollectSolid Store Store in ventilated area Segregate from Oxidizers Label->Store EHS Contact EHS for Pickup Store->EHS Incinerate Licensed Incineration (Final Destruction) EHS->Incinerate

Caption: Operational workflow for the safe containment and disposal of functionalized indole carboxylic acids.

References

  • Loba Chemie. "INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY." Loba Chemie. Available at: [Link]

  • MetaSci. "Safety Data Sheet Indole-2-carboxylic acid." MetaSci. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." EPA.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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